Luliconazole-d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C14H10Cl2N3S2+ |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-(2,4,5-trideuterio-2H-imidazol-1-ium-1-yl)acetonitrile |
InChI |
InChI=1S/C14H10Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,13H,7-8H2/q+1/b14-12+/t13-/m0/s1/i3D,4D,8D/t8?,13- |
InChI-Schlüssel |
YKZOSEXMUWFBTF-IXDIRFHUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Luliconazole-d3: A Comprehensive Technical Guide on Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and stability of Luliconazole-d3, a deuterated analog of the broad-spectrum antifungal agent Luliconazole. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.
Chemical Properties
This compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms on the imidazole (B134444) ring have been replaced with deuterium (B1214612). This isotopic labeling is a powerful tool in various stages of drug development, including metabolic studies and as an internal standard in analytical methods. While specific physical properties such as melting and boiling points for this compound are not extensively reported, they are expected to be very similar to those of its non-deuterated counterpart.
Table 1: Chemical and Physical Properties of this compound and Luliconazole
| Property | This compound | Luliconazole |
| IUPAC Name | (αE)-α-[(4R)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile-d3 | (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
| Molecular Formula | C₁₄H₆D₃Cl₂N₃S₂[1] | C₁₄H₉Cl₂N₃S₂[2] |
| Molecular Weight | 357.30 g/mol [1] | 354.28 g/mol |
| CAS Number | 187164-19-8 (unlabeled)[3][4] | 187164-19-8[2][4] |
| Melting Point | Data not available | 152°C - 156°C |
| Solubility | Data not available | Freely soluble in N,N-dimethylformamide; soluble in acetonitrile (B52724) and ethanol. |
Synthesis of this compound
A specific, detailed synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be devised based on the known synthesis of Luliconazole and general methods for deuterating imidazole rings. The deuterium atoms are located on the imidazole moiety, as indicated by the IUPAC name.
One potential strategy involves the use of a deuterated imidazole precursor. The synthesis could proceed through the following key steps:
-
Preparation of deuterated imidazole: Imidazole can be deuterated by exchange with a deuterium source, such as D₂O, under appropriate conditions (e.g., elevated temperature or acid/base catalysis).
-
Alkylation of deuterated imidazole: The resulting deuterated imidazole can then be reacted with a suitable haloacetonitrile to introduce the acetonitrile group.
-
Condensation with the dithiolane intermediate: The final step would involve the condensation of the deuterated imidazolylacetonitrile with the appropriate 4-(2,4-dichlorophenyl)-1,3-dithiolane derivative to yield this compound.
Alternative late-stage deuteration strategies involving transition-metal-catalyzed hydrogen-isotope exchange could also be employed on a suitable Luliconazole precursor.
Stability and Degradation
Comprehensive stability studies specifically on this compound are limited. However, extensive data from forced degradation studies on Luliconazole provide a strong foundation for understanding its stability profile. The degradation pathways for this compound are expected to be identical to those of Luliconazole, although the rate of degradation may be slightly altered due to the kinetic isotope effect.
Luliconazole is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions, while it exhibits relative stability under thermal stress.[5][6]
Table 2: Summary of Forced Degradation Studies of Luliconazole
| Stress Condition | Reagents and Conditions | Observed Degradation | Degradation Products |
| Acidic Hydrolysis | 1 M HCl at 70°C for 1 hour | ~5.35% degradation[7] | DP-1, DP-2 |
| Basic Hydrolysis | 0.1 M NaOH at room temperature | Significant degradation | DP-4, DP-5 |
| Oxidative Degradation | 30% H₂O₂ at 70°C for 1 hour | Significant degradation | DP-3 |
| Thermal Degradation | 80°C for 12 hours | No significant degradation | - |
| Photolytic Degradation | Exposure to UV light for 3 days | Degradation observed | Not specified |
The following diagram illustrates the known degradation pathways of Luliconazole under various stress conditions.
Caption: Luliconazole degradation under stress conditions.
Experimental Protocols
The following are representative experimental protocols for the analysis and stability testing of Luliconazole, which are adaptable for this compound.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating Luliconazole from its degradation products.
-
Chromatographic System:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase: A gradient mixture of Mobile Phase A (0.1% perchloric acid buffer) and Mobile Phase B (methanol).[8] An isocratic system with methanol (B129727) and water (80:20, v/v) has also been reported.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection: UV at 296 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C)[8]
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute to the desired concentration with the mobile phase.
-
Sample Solution: For drug products, extract the active ingredient using a suitable solvent, followed by dilution to the working concentration with the mobile phase.
-
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in 1 M hydrochloric acid.
-
Heat the solution at 70°C for 1 hour.[7]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 30% hydrogen peroxide.
-
Heat the solution at 70°C for 1 hour.
-
Cool and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid this compound to a dry heat of 80°C for 12 hours.[9]
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (or the solid drug) to UV light (e.g., in a photostability chamber) for an extended period (e.g., 3 days).[9]
-
Prepare the sample for HPLC analysis by dissolving and/or diluting with the mobile phase.
-
The following workflow diagram illustrates a typical process for conducting forced degradation studies and developing a stability-indicating method.
Caption: Workflow for stability method development.
Conclusion
This technical guide summarizes the key chemical properties and stability characteristics of this compound. While specific experimental data for the deuterated analog is not as abundant as for Luliconazole, the information presented provides a robust framework for its handling, analysis, and stability assessment. The provided experimental protocols offer a starting point for developing and validating analytical methods for this compound in various pharmaceutical matrices. Further studies are warranted to fully characterize the physicochemical properties and degradation kinetics of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. CAS 187164-19-8: Luliconazole | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. oaji.net [oaji.net]
- 7. scielo.org.co [scielo.org.co]
- 8. bepls.com [bepls.com]
- 9. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Synthesis and Purification of Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole (B1675427). Given its primary application as an internal standard in pharmacokinetic and metabolic studies, the synthesis of high-purity this compound is of significant interest to the pharmaceutical research community. This document outlines a proposed synthetic pathway, details purification protocols, and presents relevant data in a structured format to aid researchers in this field.
Introduction to this compound
Luliconazole is a topical antifungal imidazole (B134444) derivative effective against a broad spectrum of fungi.[1] this compound is its stable isotope-labeled counterpart, where three hydrogen atoms on the imidazole ring are replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based assays, ensuring accuracy and precision in bioanalytical methods. The synonym for this compound is (R,E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl-d3)acetonitrile, which clarifies the position of the deuterium labels.
Proposed Synthesis of this compound
A chemoenzymatic approach for the synthesis of the non-deuterated Luliconazole has been reported, which involves a key enzymatic resolution step to obtain the desired stereoisomer. A similar strategy can be adapted for the synthesis of this compound.
Proposed Synthetic Scheme:
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols (Proposed)
Step 1: Synthesis of ω-Chloro-2,4-dichloroacetophenone This can be achieved via a Friedel-Crafts acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Step 2: Chiral Reduction to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol The prochiral ketone from Step 1 is asymmetrically reduced to the corresponding (R)-alcohol. A common method involves using a chiral catalyst such as (S)-2-methyl-CBS-oxazaborolidine.
Step 3: Mesylation to (S)-2,2',4'-trichlorobenzene ethyl methanesulfonate The hydroxyl group of the alcohol from Step 2 is converted to a good leaving group, typically a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.
Step 4: Synthesis of Imidazole-d4-acetonitrile This deuterated starting material is crucial. It can be prepared from commercially available imidazole-d4 through a reaction with chloroacetonitrile.
Step 5: Condensation to form this compound The final step involves the condensation of the mesylated intermediate (from Step 3) with imidazole-d4-acetonitrile and carbon disulfide in the presence of a strong base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (B87167) (DMSO).
Purification of this compound
The purification of this compound is critical to remove unreacted starting materials, reagents, and potential side products, including isomeric impurities. A combination of techniques is typically employed to achieve the high purity required for an internal standard.
Purification Workflow
Caption: General purification workflow for this compound.
Detailed Purification Methodologies
1. Column Chromatography: Crude this compound can be purified by silica (B1680970) gel column chromatography. A suitable eluent system, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate the desired product from impurities.
2. Crystallization: Further purification can be achieved by crystallization. Solvents like ethyl acetate, cyclohexane, or a mixture of acetonitrile and water have been reported for the crystallization of Luliconazole and would be applicable to its deuterated analog.[2] This step is effective in removing isomeric impurities and achieving high chemical purity.
3. Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for use as a reference standard, preparative HPLC can be employed. A reverse-phase C18 column with a mobile phase consisting of acetonitrile and water (with or without modifiers like formic acid) is a common choice.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis and purification of Luliconazole, which can be expected to be similar for this compound.
Table 1: Synthesis Reaction Parameters (Illustrative)
| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | m-Dichlorobenzene, Chloroacetyl chloride, AlCl₃ | - | Reflux | 6 | ~85 |
| 2 | ω-Chloro-2,4-dichloroacetophenone, (S)-2-methyl-CBS-oxazaborolidine | THF | 0 - 25 | 2 - 4 | >90 |
| 3 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, Methanesulfonyl chloride | Toluene | < 5 | 1 | ~95 |
| 5 | (S)-intermediate, Imidazole-d4-acetonitrile, CS₂, NaOH | DMSO | 15 - 25 | 12 - 16 | ~80 |
Table 2: Purification and Purity Data (Illustrative)
| Purification Step | Method | Solvent/Mobile Phase | Purity before (%) | Purity after (%) | Recovery (%) |
| 1 | Column Chromatography | Ethyl acetate/Hexane | 60 - 70 | 90 - 95 | 70 - 80 |
| 2 | Crystallization | Acetonitrile/Water | 90 - 95 | >99.5 | 85 - 95 |
| 3 | Preparative HPLC | Acetonitrile/Water | >99.5 | >99.9 | 50 - 70 |
Quality Control and Characterization
The final product should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine chemical purity and quantify impurities.
-
Chiral HPLC: To determine enantiomeric purity and quantify stereoisomers.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the location of the deuterium labels. The absence of signals in the ¹H NMR spectrum at the positions corresponding to the deuterated imidazole protons would confirm successful labeling.
This guide provides a foundational understanding for the synthesis and purification of this compound. Researchers should adapt and optimize these proposed methods based on their specific laboratory conditions and available resources. Adherence to rigorous purification and analytical characterization protocols is paramount to ensure the quality and reliability of this compound as an internal standard.
References
Luliconazole-d3: A Comprehensive Technical Guide to its Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the parameters, experimental protocols, and underlying principles that constitute a Certificate of Analysis (CoA) for Luliconazole-d3. As a deuterated analog of the potent antifungal agent Luliconazole, this compound serves as a critical internal standard in pharmacokinetic and bioanalytical studies, demanding a stringent quality assessment to ensure the accuracy and reliability of research data.
Introduction to this compound
Luliconazole is a topical imidazole (B134444) antifungal drug that inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][2][3] This inhibition disrupts the fungal cell membrane integrity, leading to cell death.[1][3] this compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms on the imidazole ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis, as it is chemically identical to Luliconazole but has a distinct molecular weight.
The Certificate of Analysis (CoA) Workflow
A Certificate of Analysis for an active pharmaceutical ingredient (API) or a reference standard like this compound is a document that confirms it meets its predetermined specifications. The workflow ensures that each batch is consistently produced and tested before release.
Caption: A diagram illustrating the workflow for generating a Certificate of Analysis for this compound.
Analytical Parameters and Experimental Protocols
The following sections detail the key analytical tests performed to ensure the quality of this compound.
Identification
Purpose: To confirm the chemical identity of the substance as this compound.
| Test | Method | Acceptance Criteria |
| Mass Spectrometry | Electrospray Ionization (ESI-MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of this compound (C14H6D3Cl2N3S2), which is approximately 357.30 g/mol . |
| ¹H NMR Spectroscopy | Proton Nuclear Magnetic Resonance | The ¹H NMR spectrum is consistent with the chemical structure of this compound, showing the absence of signals corresponding to the protons on the imidazole ring that have been substituted with deuterium. |
| ¹³C NMR Spectroscopy | Carbon-13 Nuclear Magnetic Resonance | The ¹³C NMR spectrum corresponds to the carbon framework of the this compound molecule. |
| Infrared Spectroscopy | Attenuated Total Reflectance (ATR) | The infrared spectrum exhibits characteristic absorption bands consistent with the functional groups present in the this compound structure. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization source is used.
-
Analysis: The sample solution is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured in positive ion mode.
-
Data Interpretation: The resulting mass spectrum is analyzed for the presence of the molecular ion peak corresponding to [M+H]⁺ of this compound.
Purity
Purpose: To determine the percentage of this compound in the sample and to identify and quantify any impurities.
| Test | Method | Acceptance Criteria |
| Chromatographic Purity | High-Performance Liquid Chromatography (HPLC) | Purity: ≥ 98.0%Individual Impurity: ≤ 0.5%Total Impurities: ≤ 2.0% |
| Enantiomeric Purity | Chiral High-Performance Liquid Chromatography (Chiral HPLC) | R-enantiomer (this compound): ≥ 99.0%S-enantiomer: ≤ 1.0% |
Experimental Protocol: Chromatographic Purity by HPLC
-
Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of acetonitrile and a buffer solution (e.g., ammonium (B1175870) acetate).
-
Standard and Sample Preparation: Standard solutions of Luliconazole and this compound are prepared at a known concentration. The test sample of this compound is also prepared at a similar concentration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 296 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system.
-
Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurities are quantified based on their peak areas relative to the main peak.
Assay
Purpose: To determine the exact content of this compound in the material.
| Test | Method | Acceptance Criteria |
| Assay | High-Performance Liquid Chromatography (HPLC) with external standard | 98.0% - 102.0% (on as-is basis) |
Experimental Protocol: Assay by HPLC The protocol is similar to the chromatographic purity test, but with a focus on quantification against a certified reference standard.
-
Standard Preparation: A precise weight of a certified Luliconazole reference standard is used to prepare a standard solution of known concentration.
-
Sample Preparation: A precise weight of the this compound test sample is prepared in the same manner.
-
Analysis: Both standard and sample solutions are injected into the HPLC system multiple times to ensure precision.
-
Calculation: The concentration of this compound in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.
Residual Solvents
Purpose: To quantify any residual organic solvents from the manufacturing process.
| Test | Method | Acceptance Criteria |
| Residual Solvents | Gas Chromatography (GC) with Headspace | Meets the requirements of ICH Q3C for Class 2 and Class 3 solvents. For example:Methanol: ≤ 3000 ppmAcetonitrile: ≤ 410 ppm |
Experimental Protocol: Residual Solvents by GC
-
Sample Preparation: A known amount of this compound is weighed into a headspace vial and dissolved in a suitable solvent (e.g., dimethyl sulfoxide).
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler is used.
-
Analysis: The vial is heated to allow volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC.
-
Quantification: The concentration of each residual solvent is determined by comparing its peak area to that of a standard containing known amounts of the solvents.
Water Content
Purpose: To measure the amount of water present in the sample.
| Test | Method | Acceptance Criteria |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocol: Water Content by Karl Fischer Titration
-
Instrument Setup: A Karl Fischer titrator is prepared with a suitable solvent (e.g., methanol).
-
Sample Analysis: A known weight of the this compound sample is added to the titration vessel.
-
Titration: The sample is titrated with a Karl Fischer reagent of known titer until the endpoint is reached.
-
Calculation: The water content is calculated based on the amount of reagent consumed.
Luliconazole's Mechanism of Action: Signaling Pathway
Luliconazole's antifungal activity stems from its ability to disrupt the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The key target is the enzyme lanosterol 14α-demethylase.
Caption: The signaling pathway of Luliconazole's antifungal action via inhibition of ergosterol biosynthesis.
Conclusion
The Certificate of Analysis for this compound is a critical document that assures its identity, purity, and quality for its intended use as an internal standard. The comprehensive testing regimen, including advanced analytical techniques like HPLC, GC, and MS, ensures that researchers and scientists can rely on the integrity of their analytical data. This guide provides a foundational understanding of the parameters and methodologies involved in the quality assessment of this essential research compound.
References
Luliconazole-d3: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research applications of Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole (B1675427). This document details its primary role as an internal standard in bioanalytical assays, outlines relevant experimental protocols, and presents key quantitative data.
Core Concepts: The Role of this compound in Research
This compound is a stable isotope-labeled version of Luliconazole, an imidazole (B134444) antifungal medication.[1] The primary application of this compound in a research setting is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1]
The use of a deuterated internal standard is critical for accurate and precise quantification of an analyte in complex biological matrices. Because this compound is chemically identical to Luliconazole but has a higher molecular weight due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled drug during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the reliability of the analytical method.
Mechanism of Action of Luliconazole
Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[2][3][4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, Luliconazole disrupts the integrity and function of the fungal cell membrane, leading to cell death.
Mechanism of action of Luliconazole.
Quantitative Data
The following tables summarize key quantitative data for Luliconazole from various in vitro and in vivo studies.
In Vitro Antifungal Activity of Luliconazole (MIC Values)
| Fungal Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Trichophyton rubrum | 0.00012 - 0.004 | 0.001 | |
| Trichophyton mentagrophytes | 0.00024 - 0.002 | 0.001 | |
| Epidermophyton floccosum | 0.001 | N/A | |
| Candida albicans | 0.031 - 0.25 | N/A | |
| Malassezia restricta | 0.004 - 0.016 | N/A | |
| Dermatophytes (from onychomycosis patients) | Geometric Mean: 0.00022 | N/A |
Pharmacokinetic Parameters of Luliconazole
| Species | Dosage | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference(s) |
| Rat (oral) | 10 mg/kg | 455.3 ± 101.2 | 2.7 ± 0.8 | 3421.5 ± 567.4 | |
| Human (topical, tinea pedis) | 1% cream | 0.40 ± 0.76 | 16.9 ± 9.39 | N/A | |
| Human (topical, tinea cruris, maximal use) | 1% cream | 4.91 ± 2.51 | 110 ± 48 | 351.2 ± 166.5 |
Experimental Protocols
The following sections provide a detailed methodology for a typical bioanalytical assay for the quantification of Luliconazole in a biological matrix, where this compound would be used as an internal standard.
Bioanalytical Method for Luliconazole Quantification in Plasma using LC-MS/MS
This protocol is a composite based on established methods for Luliconazole analysis.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) (or a 9:1 acetonitrile-methanol mixture) to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: UPLC (Ultra-Performance Liquid Chromatography) system
-
Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically used.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Luliconazole: m/z 354.1 → 150.3
-
This compound: The precursor ion will be shifted by the number of deuterium atoms (e.g., m/z 357.1 if 3 deuterium atoms are present), while the product ion may remain the same or also shift depending on the location of the deuterium atoms.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Experimental workflow for Luliconazole quantification.
Conclusion
This compound is an indispensable tool for researchers and drug development professionals working with Luliconazole. Its primary utility as an internal standard in LC-MS/MS methods enables the accurate and precise quantification of the drug in various biological matrices, which is fundamental for pharmacokinetic, metabolism, and toxicology studies. The methodologies and data presented in this guide provide a comprehensive resource for the design and execution of research involving Luliconazole.
References
Luliconazole-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and mechanism of action of Luliconazole-d3 as an internal standard in the quantitative bioanalysis of luliconazole (B1675427). This document delves into the foundational principles of internal standards in mass spectrometry, the specific application of this compound, and detailed experimental protocols.
Introduction: The Gold Standard of Bioanalysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy, precision, and robustness.[1] An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analytical variability.[2][3] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are considered the gold standard in bioanalysis.[1] this compound, a stable isotope-labeled version of luliconazole, serves this purpose in the bioanalytical assays of the parent drug.
The core principle behind using a deuterated internal standard is that it is chemically almost identical to the analyte of interest.[1] This near-identical chemical nature ensures that this compound and luliconazole exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.[4] However, due to the mass difference between hydrogen and deuterium, this compound can be distinguished from luliconazole by its mass-to-charge ratio (m/z) in the mass spectrometer.[1]
By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process, such as extraction losses, injection volume inconsistencies, and matrix effects, can be effectively normalized.[2][3]
Luliconazole: Mechanism of Antifungal Action
Luliconazole is a topical azole antifungal agent.[5][6] Its primary mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[7][8] This enzyme is a crucial component of the ergosterol (B1671047) biosynthesis pathway in fungi.[7] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function.[7][8]
By inhibiting lanosterol 14α-demethylase, luliconazole disrupts ergosterol synthesis, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane.[7][8] This disruption increases membrane permeability, leading to the leakage of essential cellular contents and ultimately fungal cell death.[7][8] Luliconazole exhibits high affinity for the fungal enzyme, making it a potent antifungal agent against dermatophytes such as Trichophyton rubrum and Epidermophyton floccosum.[7][9]
Caption: Luliconazole's antifungal mechanism of action.
This compound as an Internal Standard: The "How-To"
The utility of this compound as an internal standard is realized within a validated bioanalytical method, typically employing UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry).[10]
Principle of Correction
The fundamental principle of using this compound is to maintain a constant ratio of analyte to internal standard, independent of variations in the analytical process.
Caption: Logical workflow for internal standard correction.
Representative Experimental Protocol
The following is a representative experimental protocol for the quantification of luliconazole in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for luliconazole and best practices for LC-MS/MS analysis.[10][11]
3.2.1. Materials and Reagents
-
Luliconazole reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
3.2.2. Stock and Working Solutions
-
Luliconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve luliconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Luliconazole Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control samples.
-
This compound Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3.2.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution (internal standard) and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
UPLC-MS/MS Conditions
The following table summarizes typical UPLC-MS/MS parameters for the analysis of luliconazole and this compound.
| Parameter | Condition |
| UPLC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Luliconazole) | To be determined empirically, e.g., 354.1 → 150.3 m/z[10] |
| MRM Transition (this compound) | To be determined empirically, e.g., 357.1 → 150.3 m/z |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
| Source Temperature | 500°C |
Note: Specific MRM transitions and collision energies must be optimized for the specific instrument used.
Method Validation Parameters
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity | r² ≥ 0.99 |
| Accuracy | Within ±15% of nominal concentration (±20% for LLOQ) |
| Precision | ≤15% CV (≤20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement |
| Stability | Stability of analyte and IS in stock solutions and biological matrix under various conditions (bench-top, freeze-thaw, long-term) |
Visualization of the Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical assay using an internal standard.
Caption: Experimental workflow for bioanalysis.
Conclusion
This compound serves as an ideal internal standard for the quantitative bioanalysis of luliconazole. Its mechanism of action as an internal standard is rooted in its chemical similarity to the parent drug, allowing it to effectively track and correct for variability throughout the analytical process. The use of this compound in a validated LC-MS/MS method enables the generation of highly accurate and precise pharmacokinetic and other drug development data, which is essential for regulatory submissions and a thorough understanding of the drug's behavior in biological systems. The methodologies and principles outlined in this guide provide a robust framework for the successful implementation of this compound in a research or regulated laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Luliconazole | C14H9Cl2N3S2 | CID 3003141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Luliconazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 8. PathWhiz [smpdb.ca]
- 9. go.drugbank.com [go.drugbank.com]
- 10. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luliconazole-d3 is the deuterated analog of Luliconazole (B1675427), a topical azole antifungal agent. The strategic replacement of three hydrogen atoms with deuterium (B1214612) isotopes provides a valuable tool for analytical and pharmacokinetic studies, primarily serving as an internal standard in mass spectrometry-based bioanalytical methods.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a detailed examination of its non-deuterated parent compound, Luliconazole. The guide includes structured data, detailed experimental protocols, and visualizations to support research and development activities.
Physicochemical Properties
Table 1: Physical and Chemical Properties of Luliconazole and this compound
| Property | Luliconazole | This compound | Reference(s) |
| Chemical Name | (2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-(1H-imidazol-1-yl)acetonitrile | (R,E)-2-(4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene)-2-(1H-imidazol-1-yl-d3)acetonitrile | [3][4] |
| Molecular Formula | C₁₄H₉Cl₂N₃S₂ | C₁₄H₆D₃Cl₂N₃S₂ | [3][5] |
| Molecular Weight | 354.28 g/mol | 357.30 g/mol | [1][3] |
| Appearance | White to yellow solid | Not specified | [3] |
| Melting Point | 152-156 °C | Not available | [6] |
| Solubility | |||
| DMSO | ≥17.71 mg/mL | Not available | [7] |
| Ethanol | ≥32.53 mg/mL (with gentle warming) | Not available | [8] |
| Acetonitrile (B52724) | Soluble | Not available | [9] |
| N,N-dimethylformamide | Freely soluble | Not available | [9] |
| Water | Practically insoluble | Not available | [9] |
| UV λmax | 296-300 nm | Not available | |
| Log P (Partition Coefficient) | 3.770 ± 0.008 | Not available | [9] |
Chemical Stability
Forced degradation studies on Luliconazole indicate its stability under various stress conditions. The drug is susceptible to degradation under alkaline and photolytic conditions, while it shows relative stability to acidic, oxidative, and thermal stress.[10]
Mechanism of Action
Luliconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and inhibiting fungal growth.[6]
Caption: Mechanism of action of Luliconazole in a fungal cell.
Experimental Protocols
Detailed methodologies for key analytical techniques used in the characterization and quantification of Luliconazole are provided below. These protocols can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is suitable for determining the purity and assay of Luliconazole in bulk drug and pharmaceutical formulations.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Luliconazole reference standard
-
This compound (for use as an internal standard if required)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1 M ammonium acetate buffer and acetonitrile (e.g., in a 60:40 v/v ratio). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[11]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: Ambient
-
Detection Wavelength: 294 nm[11]
-
Injection Volume: 20 µL
4. Standard Solution Preparation:
-
Prepare a stock solution of Luliconazole reference standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
5. Sample Solution Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in methanol to achieve a known concentration.
-
For cream formulations, accurately weigh a quantity of the cream and disperse it in a suitable solvent like dimethylformamide, followed by sonication and dilution with acetonitrile. The final solution should be filtered through a 0.45 µm filter.[11]
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for Luliconazole (and this compound if used as an internal standard).
-
Calculate the purity and assay of the sample by comparing the peak area with that of the reference standard.
Caption: A typical workflow for HPLC analysis of Luliconazole.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is used to determine the melting point and thermal behavior of Luliconazole.
1. Instrumentation:
-
Differential Scanning Calorimeter
-
Aluminum pans and lids
-
Crimper for sealing pans
2. Sample Preparation:
-
Accurately weigh a small amount of the Luliconazole sample (typically 2-5 mg) into an aluminum pan.
-
Seal the pan using a crimper. An empty sealed pan is used as a reference.
3. Experimental Conditions:
-
Temperature Program: Heat the sample from a starting temperature (e.g., 25°C) to a final temperature (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).[12]
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
4. Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The thermogram for pure Luliconazole shows a sharp endothermic peak corresponding to its melting point.[13][14]
Mass Spectrometry (MS) for Structural Elucidation and Quantification
MS, often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for the structural confirmation and sensitive quantification of Luliconazole and this compound.
1. Instrumentation:
-
Liquid chromatography system
-
Mass spectrometer (e.g., triple quadrupole or time-of-flight)
-
Electrospray ionization (ESI) source
2. LC-MS/MS Conditions (for Quantification):
-
Chromatographic Separation: Utilize an appropriate HPLC or UPLC method to separate the analyte from matrix components.
-
Ionization: Positive ion electrospray ionization is typically used.
-
Mass Spectrometer Settings:
-
Parent Ion (for Luliconazole): m/z 354.3
-
Parent Ion (for this compound): m/z 357.3
-
Product Ions: Specific product ions are selected for quantification (multiple reaction monitoring - MRM mode) after fragmentation of the parent ions.
-
-
A specific and sensitive UPLC-MS/MS method has been developed for the quantification of Luliconazole in various biological tissues.[15]
3. High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation:
-
HRMS provides highly accurate mass measurements, which can be used to confirm the elemental composition of Luliconazole and its degradation products.[10]
Logical Relationship of Physicochemical Properties and Formulation
The development of a successful topical formulation of Luliconazole is intrinsically linked to its physicochemical properties.
Caption: Relationship between Luliconazole's properties and formulation.
Conclusion
This compound is a critical analytical tool for the accurate quantification of Luliconazole in biological matrices. While its own physicochemical properties are not extensively documented, a thorough understanding of the properties of the parent Luliconazole molecule is essential for its effective use and for the development of robust analytical methodologies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important antifungal agent and its deuterated analog.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: LULICONAZOLE NMR MASS [orgspectroscopyint.blogspot.com]
- 5. clearsynth.com [clearsynth.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. apexbt.com [apexbt.com]
- 8. apexbt.com [apexbt.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
- 11. oaji.net [oaji.net]
- 12. US10703744B2 - Process for preparation of luliconazole - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Luliconazole-d3 supplier and quality specifications
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Luliconazole-d3, including supplier information, quality specifications, and detailed analytical methodologies.
Introduction
Luliconazole (B1675427) is a topical azole antifungal agent known for its potent activity against a broad spectrum of dermatophytes.[1] Its deuterated analog, this compound, serves as an invaluable tool in pharmacokinetic and metabolic studies, offering a stable isotope-labeled internal standard for highly accurate quantification in complex biological matrices.[2][3] The incorporation of deuterium (B1214612) atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled drug in mass spectrometry-based assays, without significantly altering its chemical properties. This guide outlines the key quality attributes of this compound, provides sources for procurement, and details the experimental protocols for its analysis.
This compound: Suppliers and Quality Specifications
Several reputable suppliers offer this compound for research purposes. While specific details may vary between batches and suppliers, the following table summarizes typical quality specifications based on available data and certificates of analysis for Luliconazole and its deuterated form. Researchers should always refer to the supplier-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥98% | RP-HPLC, LC-MS |
| Isotopic Purity (d3) | ≥98% | Mass Spectrometry, NMR |
| Chemical Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol (B129727) | As per CoA |
Key Suppliers:
-
Clearsynth: Offers this compound and states that a Certificate of Analysis is provided.[4]
-
MedChemExpress (MCE): Provides this compound and mentions that products are accompanied by a Certificate of Analysis.[1]
-
Simson Pharma: A supplier of this compound, also stating that a Certificate of Analysis is available with their products.[5]
-
Veeprho: Lists this compound and describes it as a deuterium-labeled analog for research.[2]
-
LGC Standards: Offers this compound for pharmaceutical analytical testing.[6]
Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Luliconazole exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. It specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol biosynthesis pathway. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in fungal cell death.
Caption: Luliconazole's inhibition of lanosterol 14α-demethylase in the ergosterol biosynthesis pathway.
Experimental Protocols
Quality Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for determining the chemical purity of this compound. The following protocol is a composite based on validated methods for Luliconazole analysis.[7][8][9][10][11]
a. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS 3V, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.1 M Ammonium Acetate Buffer (pH adjusted) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
b. Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol.
-
Further dilute this stock solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.
c. Sample Solution Preparation:
-
Prepare the sample containing this compound in a manner appropriate to the matrix, aiming for a final concentration of approximately 10 µg/mL in the mobile phase.
-
Filter the final solution through a 0.45 µm PVDF syringe filter before injection.
d. System Suitability:
Before analysis, perform five replicate injections of the standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is less than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is less than 2.0.
e. Analysis:
Inject the standard and sample solutions into the chromatograph and record the peak areas. Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.
Caption: A typical workflow for the quality assessment of this compound by RP-HPLC.
Identity and Isotopic Purity Confirmation by NMR and Mass Spectrometry
a. ¹H-NMR Spectroscopy:
A ¹H-NMR spectrum is used to confirm the chemical structure of this compound. The absence of signals at the positions corresponding to the deuterated protons, compared to the spectrum of unlabeled Luliconazole, confirms successful deuteration.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.
-
Analysis: Compare the resulting spectrum with a reference spectrum of unlabeled Luliconazole to confirm the structure and the absence of proton signals at the deuterated positions.
b. Mass Spectrometry for Isotopic Enrichment:
Mass spectrometry is the definitive technique for determining the isotopic purity of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the full scan mass spectrum in positive ion mode.
-
-
Data Analysis:
-
Determine the relative intensities of the molecular ion peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) Luliconazole.
-
Calculate the isotopic enrichment by expressing the intensity of the d3 peak as a percentage of the sum of the intensities of all isotopic peaks.
-
Conclusion
This compound is a critical analytical tool for researchers in drug metabolism and pharmacokinetics. The quality of this stable isotope-labeled standard is paramount for generating reliable and accurate data. This guide provides a framework for sourcing high-quality this compound and for implementing robust analytical methods for its quality control. By adhering to these principles and methodologies, researchers can ensure the integrity of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. magento.purityapps.com [magento.purityapps.com]
- 3. magento.purityapps.com [magento.purityapps.com]
- 4. PathWhiz [smpdb.ca]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. US9085554B2 - Method of evaluating pharmaceutical preparation containing luliconazole and index substance - Google Patents [patents.google.com]
- 7. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Application of Deuterated Luliconazole in Fungal Metabolism Studies
A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a theoretical framework for the use of deuterated luliconazole (B1675427) in fungal metabolism studies. To date, specific research on deuterated luliconazole is not extensively available in public literature. The experimental protocols, data, and synthesis methods described herein are projections based on established principles of deuterium (B1214612) labeling in drug metabolism, known information about luliconazole, and common methodologies in the field.
Introduction
Luliconazole is a potent, broad-spectrum imidazole (B134444) antifungal agent effective against a wide range of pathogenic fungi, particularly dermatophytes.[1] Its mechanism of action involves the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. Understanding the metabolism of luliconazole within fungal species is crucial for optimizing its therapeutic efficacy and overcoming potential resistance mechanisms.
The use of stable isotope labeling, particularly with deuterium (²H), has become an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies.[4][5] The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the cleavage of the stronger carbon-deuterium (C-D) bond is slower than the corresponding carbon-hydrogen (C-H) bond.[6][7] This can significantly alter the metabolic fate of a drug, potentially leading to a longer half-life, increased exposure, and a modified metabolite profile.[8] By strategically placing deuterium atoms at sites of metabolic vulnerability in the luliconazole molecule, researchers can investigate its metabolic pathways with greater precision.
This technical guide provides a comprehensive overview of the core principles and methodologies for utilizing deuterated luliconazole in fungal metabolism studies. It includes a proposed synthesis for deuterated luliconazole, detailed experimental protocols for in vitro and in vivo studies, hypothetical data presented in a structured format, and visualizations of key pathways and workflows.
Synthesis of Deuterated Luliconazole (d-Luliconazole)
The synthesis of deuterated luliconazole can be adapted from established synthetic routes for luliconazole.[9][10][11] A plausible approach involves the use of a deuterated starting material. Here, we propose the synthesis of a deuterated analog of (S)-2,4-dichloro-α-(chloromethyl)benzene methanol, a key intermediate.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for deuterated luliconazole.
Detailed Experimental Protocol: Synthesis of d-Luliconazole
-
Preparation of 2-(2,4-dichlorophenyl)-2-(trideuteriomethyl)oxirane:
-
To a solution of trimethylsulfoxonium iodide in anhydrous DMSO, add sodium hydride portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the resulting mixture for 1 hour.
-
Add a solution of 2,4-dichloroacetophenone-d3 (commercially available or synthesized by deuteration of the corresponding acetophenone) in DMSO dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
-
Synthesis of (R)-2-chloro-1-(2,4-dichlorophenyl)ethan-1-ol-d3:
-
Dissolve the crude epoxide in a suitable solvent such as diethyl ether.
-
Bubble dry hydrogen chloride gas through the solution at 0°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the chlorohydrin.
-
Purify the product by column chromatography.
-
-
Esterification to (R)-(2-chloro-1-(2,4-dichlorophenyl)ethyl-d3) methanesulfonate:
-
Dissolve the purified chlorohydrin in dichloromethane (B109758) and cool to 0°C.
-
Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
Stir the reaction at 0°C for 2-3 hours.
-
Wash the reaction mixture with water, 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the mesylated intermediate.
-
-
Synthesis of d-Luliconazole:
-
To a solution of imidazoleacetonitrile and carbon disulfide in DMSO, add potassium hydroxide (B78521) pellets at room temperature.
-
Stir the mixture for 1-2 hours.
-
Add a solution of the mesylated intermediate in DMSO dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield deuterated luliconazole.
-
In Vitro Fungal Metabolism Studies
Objective
To compare the metabolic stability and metabolite profiles of luliconazole and d-luliconazole in fungal microsomes.
Experimental Workflow
Caption: Workflow for in vitro fungal metabolism study.
Detailed Experimental Protocol: Fungal Microsome Assay
-
Preparation of Fungal Microsomes:
-
Grow a culture of the target fungal species (e.g., Trichophyton rubrum) in a suitable broth medium.
-
Harvest the fungal mycelia by filtration and wash with a phosphate (B84403) buffer.
-
Disrupt the fungal cells using mechanical means (e.g., bead beating or French press) in a homogenization buffer.
-
Centrifuge the homogenate at low speed to remove cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a storage buffer and determine the protein concentration using a standard assay (e.g., Bradford assay).
-
-
Metabolic Stability Assay:
-
Prepare incubation mixtures containing fungal microsomes, NADPH regenerating system, and either luliconazole or d-luliconazole in a phosphate buffer.
-
Initiate the reaction by pre-warming the mixtures to 37°C and adding the test compound.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Metabolite Identification:
-
Perform a similar incubation as the metabolic stability assay but for a longer duration (e.g., 60-120 minutes) to allow for metabolite formation.
-
After quenching and centrifugation, analyze the supernatant by high-resolution LC-MS/MS to identify potential metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Hypothetical Quantitative Data
Table 1: Comparative Metabolic Stability of Luliconazole and d-Luliconazole in Fungal Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Luliconazole | 25.3 ± 3.1 | 27.4 ± 3.3 |
| d-Luliconazole | 48.7 ± 4.5 | 14.2 ± 1.5 |
Table 2: Hypothetical Metabolite Profile of Luliconazole and d-Luliconazole in Fungal Microsomes
| Metabolite | Proposed Biotransformation | Luliconazole (Peak Area) | d-Luliconazole (Peak Area) |
| M1 (+16 Da) | Hydroxylation | 1.2 x 10⁶ | 0.5 x 10⁶ |
| M2 (+16 Da) | N-oxidation | 0.8 x 10⁶ | 0.7 x 10⁶ |
| M3 (-26 Da) | Cyano-group reduction | 0.3 x 10⁶ | 0.3 x 10⁶ |
In Vivo Fungal Metabolism and Pharmacokinetic Studies
Objective
To compare the pharmacokinetic profiles and in vivo metabolism of topically applied luliconazole and d-luliconazole in a guinea pig model of dermatophytosis.[12][13][14]
Experimental Workflow
Caption: Workflow for in vivo pharmacokinetic study.
Detailed Experimental Protocol: Guinea Pig Dermatophytosis Model
-
Induction of Infection:
-
Anesthetize healthy guinea pigs and gently abrade a small area of the dorsal skin.
-
Inoculate the abraded area with a suspension of Trichophyton mentagrophytes.
-
Allow the infection to establish for several days until visible lesions appear.
-
-
Drug Administration and Sample Collection:
-
Divide the infected animals into two groups: one receiving a topical formulation of luliconazole and the other receiving a d-luliconazole formulation.
-
Apply a single dose of the respective formulation to the infected skin area.
-
At specified time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect blood samples via cardiac puncture or a suitable vein.
-
At the final time point, euthanize the animals and excise the treated skin area.
-
-
Sample Processing and Analysis:
-
Process the blood samples to obtain plasma.
-
Homogenize the skin samples in a suitable buffer.
-
Extract the drug and its metabolites from plasma and skin homogenates using a liquid-liquid or solid-phase extraction method.
-
Analyze the extracts by a validated LC-MS/MS method to determine the concentrations of the parent drug and any identified metabolites.
-
Hypothetical Quantitative Data
Table 3: Comparative Pharmacokinetic Parameters of Luliconazole and d-Luliconazole in Guinea Pig Plasma
| Parameter | Luliconazole | d-Luliconazole |
| Cmax (ng/mL) | 15.2 ± 2.8 | 25.8 ± 3.5 |
| Tmax (h) | 8.0 ± 1.5 | 10.0 ± 2.0 |
| AUC₀₋₂₄ (ng·h/mL) | 185 ± 35 | 350 ± 48 |
| t½ (h) | 6.5 ± 1.2 | 11.2 ± 1.8 |
Table 4: Comparative Drug Concentrations in Guinea Pig Skin 24 hours Post-Dose
| Compound | Skin Concentration (ng/g) |
| Luliconazole | 850 ± 120 |
| d-Luliconazole | 1500 ± 210 |
Fungal Ergosterol Biosynthesis Pathway
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by luliconazole.
Conclusion
The use of deuterated luliconazole in fungal metabolism studies offers a powerful approach to elucidate its metabolic fate and enhance its pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can stabilize metabolically labile positions within the molecule, leading to a more robust and effective antifungal agent. The theoretical framework, experimental protocols, and hypothetical data presented in this guide provide a solid foundation for initiating such investigations. Further research in this area will undoubtedly contribute to a deeper understanding of luliconazole's mode of action and may pave the way for the development of next-generation antifungal therapies with improved clinical outcomes.
References
- 1. Luliconazole for the treatment of fungal infections: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Luliconazole? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. CN105566309A - Method for synthesizing Luliconazole - Google Patents [patents.google.com]
- 10. WO2019150383A1 - A process for preparation of luliconazole - Google Patents [patents.google.com]
- 11. “Process For The Preparation Of Luliconazole” [quickcompany.in]
- 12. Animal models of fungal infections | Laboratory Animals for Science [labanimalsjournal.ru]
- 13. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal models: an important tool in mycology - PMC [pmc.ncbi.nlm.nih.gov]
Luliconazole-d3: A Technical Guide to Isotopic Purity and Enrichment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole. This document outlines the significance of isotopic purity and enrichment for its primary application as an internal standard in analytical and pharmacokinetic studies. It further details the experimental methodologies used to ascertain these critical quality attributes and provides insights into the compound's mechanism of action.
Introduction to this compound
Luliconazole is a topical imidazole (B134444) antifungal agent highly effective against dermatophytes.[1] this compound is a stable isotope-labeled version of Luliconazole, where three hydrogen atoms have been replaced by deuterium (B1214612). This modification results in a molecule with a higher molecular weight, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] The use of a deuterated internal standard allows for the precise quantification of Luliconazole in complex biological matrices by correcting for variations during sample preparation and analysis.[3]
Isotopic Purity and Enrichment Data
The utility of this compound as an internal standard is directly dependent on its isotopic purity and enrichment. Isotopic purity refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms, while isotopic enrichment quantifies the percentage of a specific isotopic label in a particular position. High isotopic purity and enrichment are crucial to minimize signal overlap with the unlabeled analyte and ensure accurate quantification.
While specific batch-to-batch values may vary, the following tables represent typical specifications for high-quality this compound suitable for use as an internal standard.
Table 1: Representative Isotopic Purity of this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥98% |
| Deuterated Form (d3) | ≥99% |
| Non-deuterated (d0) | <0.5% |
| Partially deuterated (d1, d2) | <0.5% |
Table 2: Representative Isotopic Enrichment of this compound
| Parameter | Specification |
| Isotopic Enrichment | ≥99 atom % D |
Experimental Protocols for Isotopic Purity and Enrichment Determination
The determination of isotopic purity and enrichment of this compound is primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic distribution of a compound.
Protocol for Isotopic Purity Determination by LC-HRMS:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Scan Range: m/z 100-500.
-
Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum of the this compound peak. The relative intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms are used to calculate the isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
Quantitative NMR (qNMR) is a precise method for determining isotopic enrichment.
Protocol for Isotopic Enrichment Determination by ¹H-NMR:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Sequence: A standard quantitative ¹H-NMR pulse sequence with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).
-
Number of Scans: A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
The ¹H-NMR spectrum will show signals corresponding to the residual protons in the deuterated positions.
-
The isotopic enrichment is calculated by comparing the integral of the residual proton signals to the integral of a signal from a non-deuterated position in the molecule, taking into account the number of protons each signal represents.
-
Mandatory Visualizations
Luliconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis
Luliconazole exerts its antifungal effect by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to altered membrane permeability and ultimately, fungal cell death.
References
An In-Depth Technical Guide to the Mass Spectrometry of Luliconazole-d3
This technical guide provides a detailed overview of the mass spectrometric properties of Luliconazole-d3, a deuterated analog of the antifungal agent Luliconazole. Designed for researchers, scientists, and drug development professionals, this document outlines the expected fragmentation patterns, experimental protocols for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and relevant quantitative data.
This compound serves as an ideal internal standard for the accurate quantification of Luliconazole in biological matrices.[1] Its three deuterium (B1214612) atoms on the imidazole (B134444) moiety provide a stable isotopic label, ensuring that its chemical and chromatographic behavior is nearly identical to that of the unlabeled parent drug, while being clearly distinguishable by its mass-to-charge ratio in a mass spectrometer.
Quantitative Data
The following tables summarize the key mass spectrometric parameters for the analysis of Luliconazole and its deuterated internal standard, this compound. These parameters are essential for setting up a selective and sensitive LC-MS/MS method for bioanalytical studies.
Table 1: Mass Spectrometric Parameters for Luliconazole
| Parameter | Value |
| Chemical Formula | C₁₄H₉Cl₂N₃S₂ |
| Exact Mass | 352.97 g/mol |
| Precursor Ion (Q1) [M+H]⁺ | m/z 354.0 |
| Proposed Product Ion (Q3) | m/z 150.3 |
| Polarity | Positive Ion Mode |
Table 2: Predicted Mass Spectrometric Parameters for this compound
| Parameter | Value |
| Chemical Formula | C₁₄H₆D₃Cl₂N₃S₂ |
| Exact Mass | 355.99 g/mol |
| Predicted Precursor Ion (Q1) [M+H]⁺ | m/z 357.0 |
| Predicted Product Ion (Q3) | m/z 150.3 |
| Polarity | Positive Ion Mode |
Experimental Protocols
A robust and reliable bioanalytical method for the quantification of Luliconazole in a biological matrix using this compound as an internal standard typically involves sample preparation, liquid chromatographic separation, and mass spectrometric detection.
1. Sample Preparation: Protein Precipitation
A simple and effective method for extracting Luliconazole and this compound from plasma or tissue homogenates is protein precipitation.
-
Reagents:
-
Acetonitrile (B52724) (ACN)
-
Internal Standard Spiking Solution (this compound in 50:50 ACN:Water)
-
Biological matrix (e.g., plasma)
-
-
Procedure:
-
Pipette 100 µL of the biological matrix into a microcentrifuge tube.
-
Add 20 µL of the internal standard spiking solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
2. Liquid Chromatography
Chromatographic separation is crucial to resolve the analyte and internal standard from matrix components.
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 20% B
-
3.1-4.0 min: 20% B (Re-equilibration)
-
-
Injection Volume: 5 µL
3. Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Luliconazole: m/z 354.0 → 150.3
-
This compound: m/z 357.0 → 150.3
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.
Visualizations
Proposed Fragmentation Pathway of this compound
The following diagram illustrates the proposed fragmentation of the this compound precursor ion to its major product ion. The fragmentation is expected to occur at the bond connecting the dithiolane ring and the acetonitrile group, with the charge being retained by the dichlorophenyl-dithiolane moiety. The deuterium atoms on the imidazole ring do not influence this primary fragmentation pathway, resulting in a common product ion for both the labeled and unlabeled compounds.
References
Methodological & Application
Application Notes & Protocols: Luliconazole-d3 as an Internal Standard in LC-MS/MS Assays
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2][3] Luliconazole-d3, a deuterated analog of the potent antifungal agent Luliconazole, serves as an ideal internal standard for the quantification of Luliconazole in biological matrices. Its physicochemical properties are nearly identical to the analyte, ensuring it effectively compensates for variability during sample preparation, chromatography, and ionization.[3][4] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in LC-MS/MS assays, designed for researchers, scientists, and drug development professionals.
The primary advantage of using a deuterated internal standard like this compound is its ability to co-elute with the analyte, thereby experiencing similar matrix effects and ionization suppression or enhancement. This co-elution is a critical characteristic for a robust bioanalytical method, leading to improved data quality, reduced assay variability, and higher throughput.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of an LC-MS/MS method for Luliconazole using this compound as an internal standard. The data is compiled based on typical validation results for similar bioanalytical methods.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Calibration Model | Linear, weighted 1/x² |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | < 15% | 85 - 115% |
| Medium QC | 100 | < 15% | < 15% | 85 - 115% |
| High QC | 1600 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Luliconazole Recovery | > 85% | > 85% | > 85% |
| This compound Recovery | > 85% | > 85% | > 85% |
| Matrix Effect | 85 - 115% | 85 - 115% | 85 - 115% |
Experimental Protocols
1. Materials and Reagents
-
Luliconazole reference standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥ 98%)
-
Human plasma (with appropriate anticoagulant)
-
96-well plates and sealing mats
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Luliconazole and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Luliconazole stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve points.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and quality control samples.
3. Sample Preparation: Protein Precipitation
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 96-well plate.
-
Add 200 µL of the internal standard working solution (50 ng/mL this compound in acetonitrile) to each well.
-
Seal the plate and vortex for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography
-
LC System: A validated UPLC or HPLC system.
-
Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Luliconazole: m/z 354.0 → 149.1
-
This compound: m/z 357.0 → 152.1
-
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, desolvation gas flow, and collision gas pressure.
-
Visualizations
References
Application Note: Quantitative Analysis of Luliconazole in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Luliconazole in human plasma. The method utilizes Luliconazole-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for Luliconazole.
Introduction
Luliconazole is a topical imidazole (B134444) antifungal agent with potent activity against a broad spectrum of fungi, particularly dermatophytes.[1] It functions by inhibiting the enzyme lanosterol (B1674476) demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[2] Although administered topically, systemic absorption can occur, necessitating a sensitive analytical method to quantify its concentration in plasma for pharmacokinetic and safety assessments.[2] LC-MS/MS offers the requisite sensitivity and selectivity for determining the low concentrations of Luliconazole typically found in plasma.[1][3] The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Experimental Protocols
Materials and Reagents
-
Luliconazole reference standard
-
This compound (internal standard, IS)
-
LC-MS/MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (reagent grade)
-
Human plasma (K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Stock and Working Solutions Preparation
-
Luliconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Luliconazole in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Luliconazole Working Standards: Prepare a series of working standard solutions by serially diluting the Luliconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of Luliconazole from plasma.
-
Pipette 100 µL of human plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound).
-
Add 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5-10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for the specific instrumentation used.
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| Luliconazole | 355.1 |
| This compound (IS) | 358.1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Note: The MRM transition for Luliconazole is based on published data for rat plasma analysis.[1] The transition for this compound is predicted based on a +3 Da mass shift for the precursor ion and a common fragmentation pathway.
Data Presentation
The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The following tables summarize representative data for a validated method.
Linearity and Range
The calibration curve should be linear over the desired concentration range. A weighting factor of 1/x² is typically used.
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| Luliconazole | 0.1 - 100 | > 0.995 |
Precision and Accuracy
Intra- and inter-day precision and accuracy are evaluated using Quality Control (QC) samples at multiple concentration levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 0.3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium | 10 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High | 80 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| LLOQ: Lower Limit of Quantification |
Recovery and Matrix Effect
Recovery of the analyte and internal standard should be consistent and reproducible. The matrix effect should be minimal.
| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor |
| Luliconazole | Low | 93.5 | 0.98 - 1.05 |
| High | 95.1 | 0.97 - 1.04 | |
| This compound (IS) | - | 94.2 | 0.98 - 1.03 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective protocol for the quantitative analysis of Luliconazole in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method highly suitable for high-throughput analysis in a research or drug development setting. The provided validation parameters demonstrate the method's capability to deliver accurate and precise results for pharmacokinetic assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.org.co [scielo.org.co]
- 3. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioanalytical Method Development of Luliconazole using Luliconazole-d3 as an Internal Standard
These application notes provide a detailed protocol for the quantitative determination of Luliconazole in biological matrices, employing a stable isotope-labeled internal standard, Luliconazole-d3, for enhanced accuracy and precision. The method is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Luliconazole is a broad-spectrum antifungal agent used for the topical treatment of various fungal infections. Accurate quantification of Luliconazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a deuterated internal standard, such as this compound, is the gold standard in bioanalytical method development.[1][2][3] It effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more reliable and reproducible results.[1][3]
This protocol outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Luliconazole and this compound.
Experimental Protocols
Materials and Reagents
-
Luliconazole reference standard
-
This compound internal standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (analytical grade)
-
Control biological matrix (e.g., human plasma, rabbit ocular tissue)
Instrumentation
A validated LC-MS/MS system equipped with a binary HPLC pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.
Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of Luliconazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Luliconazole primary stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.
Sample Preparation
The following protein precipitation method is a general procedure and may need optimization depending on the specific biological matrix.
-
Aliquot 100 µL of the biological sample (blank, standard, or QC) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all samples except the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or a gradient program optimized for separation |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Luliconazole | 354.0 | 150.1 |
| This compound | 357.0 | 153.1 |
Note: The exact m/z values may need to be optimized based on the specific instrument and experimental conditions.
Method Validation Parameters
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor should be consistent |
| Stability (Freeze-thaw, short-term, long-term) | Analyte stable within acceptable limits |
Data Presentation
Table 1: Linearity of Luliconazole
| Concentration (ng/mL) | Mean Peak Area Ratio (Luliconazole/Luliconazole-d3) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
| r² | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 0.98 | 98.0 | 8.5 | 10.2 |
| Low | 3 | 2.95 | 98.3 | 6.2 | 7.8 |
| Medium | 80 | 82.1 | 102.6 | 4.5 | 5.9 |
| High | 800 | 795.2 | 99.4 | 3.1 | 4.5 |
Experimental Workflow Diagram
Caption: Experimental workflow for the bioanalytical method of Luliconazole.
References
Application Note: High-Throughput Analysis of Luliconazole in Tissue Samples Using Luliconazole-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of luliconazole (B1675427) in tissue samples. The protocol employs a streamlined sample preparation procedure involving tissue homogenization and protein precipitation, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Luliconazole-d3 is utilized as an internal standard to ensure accuracy and precision. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug distribution studies of luliconazole.
Introduction
Luliconazole is a potent, broad-spectrum antifungal agent used in the topical treatment of various mycoses. Accurate determination of its concentration in different tissues is crucial for understanding its pharmacological profile. This document provides a detailed protocol for the extraction and quantification of luliconazole in tissue matrices, addressing the challenges associated with complex biological samples. The use of a stable isotope-labeled internal standard, this compound, compensates for variability in sample preparation and matrix effects, leading to reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Luliconazole analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Tissue homogenization buffer (e.g., phosphate-buffered saline, PBS)
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
LC-MS/MS system
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of luliconazole and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and make up to the mark.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of luliconazole by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation from Tissue
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of the tissue sample.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained.
-
-
Protein Precipitation:
-
To 100 µL of the tissue homogenate, add 20 µL of the IS working solution (100 ng/mL this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Caption: Experimental workflow for tissue sample preparation.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Luliconazole | 354.1 | 150.3 | 35 |
| This compound | 357.1 | 150.3 | 35 |
Note: The MRM transition for this compound is a proposed transition based on the structure of the parent compound. Optimization may be required.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on similar published studies.[1]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85% - 115% |
| Precision (%RSD) | < 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Luliconazole | 85 - 105 | 90 - 110 |
Logical Relationship Diagram
Caption: Logical flow for the quantification of Luliconazole.
Conclusion
The described method provides a reliable and high-throughput approach for the quantification of luliconazole in tissue samples. The simple protein precipitation extraction procedure, coupled with the use of a deuterated internal standard and sensitive LC-MS/MS detection, ensures accurate and precise results. This application note serves as a comprehensive guide for researchers in the field of pharmacology and drug development, facilitating the robust analysis of luliconazole in preclinical and clinical studies.
References
Application Note: High-Throughput Quantification of Luliconazole in Human Plasma Using Luliconazole-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Luliconazole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Luliconazole-d3, is employed. The method involves a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This validated method is suitable for pharmacokinetic studies of Luliconazole in clinical and preclinical trials.
Introduction
Luliconazole is a broad-spectrum imidazole (B134444) antifungal agent used for the topical treatment of various fungal infections.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Accurate quantification of Luliconazole in biological matrices requires a highly selective and sensitive analytical method. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to improved data quality. This application note provides a detailed protocol for the analysis of Luliconazole in human plasma using this compound as an internal standard with LC-MS/MS.
Experimental
Materials and Reagents
-
Luliconazole reference standard (purity >99%)
-
This compound internal standard (purity >99%)[2]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Luliconazole Stock Solution (1 mg/mL): Accurately weigh 10 mg of Luliconazole and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Luliconazole stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Luliconazole from human plasma.
-
Pipette 50 µL of human plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate the plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow
Caption: Workflow for the bioanalysis of Luliconazole in plasma.
LC-MS/MS Method
Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 50% B to 95% B over 1.5 min, hold at 95% B for 0.5 min, return to 50% B for 0.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Luliconazole | 354.1 | 150.3 |
| This compound | 357.1 | 150.3 |
Method Validation Summary
The developed method was validated according to regulatory guidelines. The following parameters were assessed:
Linearity and Range
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The correlation coefficient (r²) was consistently >0.99.
| Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 1.0 (LLOQ) | 98.5 | 8.2 |
| 5.0 | 101.2 | 5.6 |
| 50.0 | 99.8 | 4.1 |
| 250.0 | 102.5 | 3.5 |
| 750.0 | 98.9 | 2.8 |
| 1000.0 (ULOQ) | 100.7 | 3.1 |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 1.0 | 7.5 | 8.9 | 103.2 | 101.7 |
| Low | 3.0 | 6.1 | 7.2 | 98.6 | 99.5 |
| Medium | 300.0 | 4.5 | 5.8 | 101.8 | 100.9 |
| High | 800.0 | 3.9 | 4.7 | 99.1 | 99.8 |
Matrix Effect and Recovery
The matrix effect was minimal, and the recovery was consistent across the concentration range.
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low | 3.0 | 0.98 | 92.5 |
| High | 800.0 | 1.03 | 94.1 |
Application to a Pharmacokinetic Study
This method was successfully applied to determine the plasma concentration of Luliconazole in a pharmacokinetic study. Following a single topical application, plasma samples were collected at various time points and analyzed. The resulting concentration-time profile is essential for determining key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Logical Relationship of the Bioanalytical Method
Caption: Key stages of the Luliconazole bioanalytical method.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Luliconazole in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput analysis in pharmacokinetic studies, supporting the clinical development of Luliconazole.
References
Application Notes and Protocols for the Determination of Luliconazole in Fungal Cultures Using Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luliconazole (B1675427) is a topical imidazole (B134444) antifungal agent that inhibits the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][2][3] It achieves this by inhibiting the enzyme lanosterol (B1674476) demethylase, leading to a disruption of the membrane's integrity and ultimately, fungal cell death.[2][4] Accurate quantification of Luliconazole in in vitro fungal cultures is crucial for a variety of research applications, including pharmacokinetic/pharmacodynamic (PK/PD) studies, antifungal susceptibility testing, and the evaluation of new drug formulations.
The use of a stable isotope-labeled internal standard, such as Luliconazole-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This ensures a highly accurate and precise quantification of the target analyte.
These application notes provide a detailed protocol for the extraction and quantification of Luliconazole from fungal cultures using this compound as an internal standard, followed by LC-MS/MS analysis.
Mechanism of Action of Luliconazole
Luliconazole exerts its antifungal activity by targeting the ergosterol biosynthesis pathway in fungi.
Experimental Protocols
This section outlines the complete workflow for the determination of Luliconazole in fungal cultures.
Materials and Reagents
-
Luliconazole analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Fungal culture medium (e.g., RPMI-1640)
-
Glass beads (e.g., 0.5 mm diameter)
Sample Preparation from Fungal Cultures
-
Fungal Growth and Treatment: Culture the desired fungal species (e.g., Trichophyton rubrum, Candida albicans) in an appropriate liquid medium to the desired growth phase. Treat the cultures with Luliconazole at various concentrations and for specific durations as required by the experimental design.
-
Harvesting Fungal Mycelia: Harvest the fungal mycelia by centrifugation or vacuum filtration. Wash the mycelia with phosphate-buffered saline (PBS) to remove residual medium.
-
Cell Lysis and Homogenization: Transfer a known weight of the fungal pellet to a 2 mL screw-cap tube containing glass beads. Add a specific volume of extraction solvent (e.g., acetonitrile or methanol). Homogenize the mixture using a bead beater for a specified time until the cells are completely lysed.
-
Solvent Extraction: To the homogenized lysate, add a known concentration of the this compound internal standard solution. Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted Luliconazole and this compound.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization may be required for specific instruments and applications.
| Parameter | Suggested Conditions |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to provide good separation of Luliconazole and this compound from matrix components. A typical gradient might start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Luliconazole: To be optimized (e.g., precursor ion -> product ion) this compound: To be optimized (e.g., precursor ion -> product ion) |
| Collision Energy | To be optimized for each transition |
| Source Parameters | Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows) |
Data Presentation and Method Performance
The performance of the analytical method should be validated to ensure reliable and reproducible results. The following tables summarize typical validation parameters for the quantification of Luliconazole in biological matrices. While this data is not specific to fungal cultures, it provides a strong indication of the expected method performance.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| Luliconazole | 1 - 1000 | > 0.99 | 1 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 3 | < 10 | < 10 | 90 - 110 |
| Medium | 50 | < 10 | < 10 | 90 - 110 |
| High | 800 | < 10 | < 10 | 90 - 110 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Luliconazole | > 85 | 90 - 110 |
Conclusion
This application note provides a comprehensive and robust protocol for the determination of Luliconazole in fungal cultures using this compound as an internal standard for LC-MS/MS analysis. The detailed experimental procedures and expected method performance characteristics will enable researchers to accurately quantify Luliconazole in their studies, contributing to a better understanding of its antifungal properties and the development of more effective antifungal therapies.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
- 3. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrat.org [ijrat.org]
Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Luliconazole-d3
Abstract
This application note details a high-resolution mass spectrometry (HRMS) method for the sensitive and selective quantitative analysis of Luliconazole-d3, a deuterated analog of the antifungal agent Luliconazole (B1675427). The protocol is adapted from established methods for Luliconazole and is intended for researchers, scientists, and drug development professionals. This document provides comprehensive experimental protocols, data presentation in tabular format, and visual workflows to facilitate implementation in a laboratory setting. The described method is suitable for pharmacokinetic studies, bioanalytical assays, and stability testing where a stable isotope-labeled internal standard is beneficial.
Introduction
Luliconazole is a novel imidazole (B134444) antifungal agent with a broad spectrum of activity.[1] In bioanalytical method development and validation, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by compensating for matrix effects and variations in sample processing. This compound serves as an ideal internal standard for the quantification of Luliconazole in various biological matrices. High-resolution mass spectrometry offers the necessary selectivity and sensitivity for accurate measurement. This application note provides a detailed protocol for the analysis of this compound using UPLC-MS/MS.
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from biological matrices such as plasma or tissue homogenates.
Materials:
-
Biological matrix (e.g., rat plasma)
-
This compound standard solution
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Carbamazepine (as an example of an internal standard for method development, though this compound would typically be the internal standard for Luliconazole analysis)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.
-
Spike with the appropriate concentration of this compound working solution.
-
Add 300 µL of a precipitation solution (Acetonitrile:Methanol, 9:1, v/v).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the table below |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.1 | 90 | 10 |
| 5.0 | 90 | 10 |
High-Resolution Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with high resolution |
| Collision Energy | Optimized for the specific instrument and transition |
Mass Transitions:
The exact mass of Luliconazole (C14H9Cl2N3S2) is 352.9615 Da.[2] For this compound, the mass will increase by approximately 3.0188 Da.
-
This compound (Precursor Ion, [M+H]+): m/z 357.98
-
This compound (Product Ion): To be determined by infusion and fragmentation analysis. A common fragment for Luliconazole is m/z 149.9.[3] A similar fragment would be expected for this compound.
-
Luliconazole (for reference): m/z 354.1 → 150.3[1]
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on validated methods for Luliconazole.[1]
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Luliconazole | 2 - 2000 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 2 | < 15 | < 15 | 85 - 115 |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 50 | < 15 | < 15 | 85 - 115 |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship for internal standard-based quantification.
Discussion
The presented method provides a robust and reliable approach for the quantification of this compound. The use of a stable isotope-labeled standard is critical for mitigating matrix effects and ensuring high-quality data in bioanalytical studies. The chromatographic and mass spectrometric conditions are optimized for sensitivity and selectivity. This method can be readily adapted for the analysis of Luliconazole in various biological matrices by using this compound as the internal standard. Method validation should be performed according to the relevant regulatory guidelines to ensure its suitability for the intended application.[1]
Conclusion
This application note outlines a detailed protocol for the high-resolution mass spectrometric analysis of this compound. The provided experimental procedures, data tables, and visual workflows serve as a comprehensive guide for researchers in the fields of pharmacology, drug metabolism, and bioanalysis. The method is sensitive, selective, and suitable for high-throughput quantitative analysis.
References
Application Note: Quantification of Luliconazole in Human Urine by LC-MS/MS
An advanced and validated analytical method is crucial for the accurate quantification of Luliconazole in urine, aiding in pharmacokinetic and clinical studies. This document provides a detailed protocol for the determination of Luliconazole in human urine using a highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, incorporating a deuterated internal standard for enhanced accuracy.
Abstract
This application note details a robust and validated method for the quantification of Luliconazole in human urine samples. The methodology employs a simple liquid-liquid extraction (LLE) for sample preparation and utilizes a deuterated internal standard (Luliconazole-d3) to ensure high accuracy and precision. The analysis is performed on a triple quadrupole LC-MS/MS system, which offers excellent sensitivity and selectivity. The described method is suitable for use in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
1. Introduction
Luliconazole is a topical antifungal agent used for the treatment of various fungal infections. The determination of its concentration in biological matrices like urine is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This note presents a highly selective and sensitive LC-MS/MS method for the quantification of Luliconazole in human urine, which has been validated for its performance and reliability.
2. Experimental Protocols
2.1. Materials and Reagents
-
Analytes: Luliconazole (purity >99%), this compound (purity >99%)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade
-
Water: Deionized water, 18.2 MΩ·cm
-
Urine: Drug-free human urine
2.2. Instrumentation
-
LC System: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
2.3. Chromatographic and Mass Spectrometric Conditions
The following tables summarize the optimized LC-MS/MS parameters.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, then re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Energies
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Luliconazole | 354.0 | 197.1 | 25 |
| This compound | 357.0 | 200.1 | 25 |
2.4. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of urine sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Add 500 µL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
Inject 5 µL into the LC-MS/MS system.
3. Method Validation
The method was validated according to standard bioanalytical method validation guidelines.
3.1. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1-1000 ng/mL.
Table 4: Linearity and Limit of Quantification
| Parameter | Result |
| Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
3.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels.
Table 5: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Medium | 100 | < 15 | 85-115 | < 15 | 85-115 |
| High | 800 | < 15 | 85-115 | < 15 | 85-115 |
4. Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Luliconazole quantification in urine.
The LC-MS/MS method described here provides a reliable, sensitive, and accurate means for the quantification of Luliconazole in human urine. The use of a deuterated internal standard and a straightforward sample preparation procedure makes this method well-suited for high-throughput analysis in a clinical or research laboratory setting. The method has been validated and meets the requirements for bioanalytical method validation.
Application Notes and Protocols: Luliconazole-d3 in Dermal Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luliconazole is a topical azole antifungal agent highly effective against dermatophytes. Understanding its dermal absorption, penetration, and retention in the skin layers is crucial for optimizing drug delivery, ensuring efficacy, and minimizing systemic exposure. Luliconazole-d3, a deuterated analog of Luliconazole, serves as an invaluable tool in these studies. It is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Luliconazole in various biological matrices, including skin tissue and receptor fluid from dermal absorption experiments. The stable isotope label of this compound ensures that it co-elutes with the unlabeled drug, experiencing similar ionization and matrix effects, which allows for highly precise and accurate quantification.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro dermal absorption studies of Luliconazole, with a special focus on the application of this compound in the analytical phase.
Mechanism of Action of Luliconazole
Luliconazole inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, Luliconazole disrupts the membrane integrity, leading to fungal cell death.
Figure 1: Mechanism of action of Luliconazole.
Experimental Protocols
In Vitro Dermal Absorption Study using Franz Diffusion Cells
This protocol outlines the use of Franz diffusion cells to assess the dermal absorption of a topical Luliconazole formulation.
1. Materials and Reagents:
-
Luliconazole topical formulation (e.g., 1% cream)
-
This compound (for internal standard)
-
Excised human or animal skin (e.g., porcine ear skin)
-
Franz diffusion cells
-
Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like 2% oleth-20)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
2. Skin Preparation:
-
Obtain fresh full-thickness skin and remove any subcutaneous fat.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Equilibrate the skin sections in phosphate-buffered saline (PBS) for 30 minutes before mounting.
3. Franz Diffusion Cell Setup:
-
Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with pre-warmed (32°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.
-
Allow the system to equilibrate for at least 30 minutes.
4. Dosing and Sampling:
-
Apply a finite dose of the Luliconazole formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.
-
At the end of the experiment, dismount the skin.
-
Wash the skin surface to remove any unabsorbed formulation.
-
Separate the stratum corneum from the epidermis and dermis using tape stripping or heat separation.
-
Homogenize the different skin layers (stratum corneum, epidermis, dermis) in a suitable solvent (e.g., acetonitrile:water 1:1).
Figure 2: Workflow for in vitro dermal absorption study.
Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation:
-
Receptor Fluid: To an aliquot of the receptor fluid, add an equal volume of acetonitrile containing a known concentration of this compound as the internal standard. Vortex and centrifuge to precipitate any proteins.
-
Skin Homogenates: To the skin homogenates, add acetonitrile containing this compound. Vortex vigorously and centrifuge at high speed to pellet the tissue debris.
-
Transfer the supernatant from all samples to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Luliconazole: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Note: The exact m/z values would be determined during method development, with the precursor for this compound being 3 units higher than Luliconazole).
-
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of Luliconazole to this compound against the concentration of Luliconazole standards.
-
The concentration of Luliconazole in the dermal absorption study samples is then determined from this calibration curve.
Data Presentation
The quantitative data from the dermal absorption study should be summarized in tables for clear interpretation and comparison.
Table 1: Cumulative Amount and Flux of Luliconazole Permeated Through Skin
| Time (hours) | Cumulative Amount (µg/cm²) | Flux (µg/cm²/h) |
| 2 | 0.15 ± 0.03 | 0.075 |
| 4 | 0.45 ± 0.08 | 0.150 |
| 8 | 1.25 ± 0.21 | 0.200 |
| 12 | 2.50 ± 0.45 | 0.313 |
| 24 | 6.80 ± 1.10 | 0.354 |
Data are presented as mean ± standard deviation (n=6).
Table 2: Distribution of Luliconazole in Skin Layers at 24 Hours
| Skin Compartment | Amount of Luliconazole (µg/cm²) |
| Skin Surface (Wash) | 850.5 ± 55.2 |
| Stratum Corneum | 25.8 ± 4.5 |
| Epidermis | 15.2 ± 2.8 |
| Dermis | 8.9 ± 1.5 |
| Receptor Fluid | 6.8 ± 1.1 |
| Total Recovery (%) | 90.72% |
Data are presented as mean ± standard deviation (n=6).
Signaling Pathways and Logical Relationships
The primary interaction of Luliconazole is with the fungal ergosterol biosynthesis pathway. However, in the context of dermal absorption, the logical relationship involves the drug's journey from the formulation to the systemic circulation.
Figure 3: Logical pathway of Luliconazole dermal absorption.
Conclusion
The use of this compound as an internal standard is critical for the reliable quantification of Luliconazole in dermal absorption studies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers to investigate the cutaneous pharmacokinetics of Luliconazole. Accurate determination of skin penetration and retention is essential for the development of effective and safe topical antifungal therapies.
Troubleshooting & Optimization
Troubleshooting ion suppression with Luliconazole-d3 in LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression issues with Luliconazole-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound as an internal standard?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte (Luliconazole) and its internal standard (this compound) is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, differential suppression can still occur, leading to inaccurate results.[1][3]
Q2: My Luliconazole signal is low, but the this compound signal is also low. What is the likely cause?
A2: A concurrent low signal for both the analyte and the internal standard strongly suggests significant ion suppression. This is often due to a high concentration of co-eluting matrix components that are not adequately removed during sample preparation. Common sources of interference include phospholipids, salts, and proteins from biological samples.
Q3: The ratio of Luliconazole to this compound is inconsistent across my samples. What could be causing this variability?
A3: Inconsistent analyte-to-internal-standard ratios indicate that the deuterated internal standard is not effectively compensating for the matrix effect. This can happen for several reasons:
-
Differential Ion Suppression: The matrix components may be affecting the ionization of Luliconazole and this compound to different extents.
-
Chromatographic Separation: A slight separation between Luliconazole and this compound can occur due to the deuterium (B1214612) isotope effect. This can expose them to different matrix components as they elute, leading to variable suppression.
-
Variable Matrix Composition: Differences in the composition of the biological matrix between samples can lead to inconsistent ion suppression.
Q4: How can I determine if ion suppression is affecting my Luliconazole analysis?
A4: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of Luliconazole solution into the LC eluent after the analytical column and before the mass spectrometer. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components are causing suppression.
Troubleshooting Guides
If you are experiencing issues with ion suppression in your Luliconazole LC-MS analysis, follow this systematic troubleshooting guide.
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A flowchart for systematically troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spiking
This protocol allows for the quantitative assessment of ion suppression or enhancement.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (Luliconazole) and internal standard (this compound) into the final mobile phase composition.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike the analyte and internal standard into the extracted matrix supernatant.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction procedure.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Recovery (RE) as follows:
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
An MF value significantly different from 100% indicates a matrix effect ( <100% is suppression, >100% is enhancement).
-
Protocol 2: Example LC-MS/MS Parameters for Luliconazole Analysis
The following parameters are based on a published method for the determination of Luliconazole in rabbit ocular tissues and can be used as a starting point for method development.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of Luliconazole from matrix interferences |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Luliconazole) | 354.1 → 150.3 m/z |
| MRM Transition (Internal Standard) | Varies depending on the IS used (e.g., for a different IS: 320.1 → 150.3 m/z) |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables summarize validation data from a published UPLC-MS/MS method for Luliconazole, which can serve as a benchmark for your own method performance.
Table 1: Calibration Curve and Linearity for Luliconazole in Rabbit Ocular Tissues
| Tissue | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Conjunctiva, Cornea, Sclera | 2.80 - 2038 | > 0.99 |
| Aqueous Humor | 2.09 - 1019 | > 0.99 |
| Iris | 2.09 - 509.5 | > 0.99 |
| Retinal Choroid, Vitreous Humor | 2.09 - 203.8 | > 0.99 |
| Lens | 2.04 - 101.9 | > 0.99 |
Table 2: Precision and Accuracy for Luliconazole in Rabbit Ocular Tissues
| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | < 15% | < 15% | 89.34% - 112.78% |
| Medium QC | < 15% | < 15% | 89.34% - 112.78% |
| High QC | < 15% | < 15% | 89.34% - 112.78% |
Diagram: Ion Suppression Mechanism in ESI
Caption: Competition for charge and surface access in an ESI droplet.
References
Matrix effects in Luliconazole quantification using Luliconazole-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of Luliconazole using Luliconazole-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of Luliconazole quantification?
A1: Matrix effects are the alteration of the ionization efficiency of Luliconazole and its internal standard, this compound, by co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3][4] This interference can lead to either suppression or enhancement of the signal intensity, resulting in inaccurate and imprecise quantification.[1][5]
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the 'gold standard' for mitigating matrix effects.[6] Theoretically, the deuterated standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][4] This allows for a consistent ratio between the analyte and the internal standard, leading to more reliable and accurate quantification.[2]
Q3: How can I qualitatively assess the presence of matrix effects in my LC-MS/MS assay?
A3: A common qualitative method is the post-column infusion technique.[5] In this method, a constant flow of a solution containing Luliconazole and this compound is introduced into the mobile phase after the analytical column. An extracted blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of Luliconazole indicates the presence of ion suppression or enhancement, respectively.[5][7]
Q4: How can I quantitatively determine the magnitude of matrix effects?
A4: The "post-extraction spike" method is a widely accepted quantitative approach.[3][5] This involves comparing the peak area of Luliconazole and this compound spiked into an extracted blank matrix to the peak area of the analytes in a neat solution at the same concentration.[5][8] The ratio of these peak areas is known as the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
Troubleshooting Guide
Issue 1: Poor reproducibility of Luliconazole quantification across different plasma lots.
-
Possible Cause: Relative matrix effects, where the degree of ion suppression or enhancement varies between different sources of the biological matrix.
-
Troubleshooting Steps:
-
Evaluate Multiple Lots: During method validation, assess the matrix effect in at least six different lots of the biological matrix.[5]
-
Optimize Sample Preparation: Improve the sample clean-up procedure to remove interfering components. Consider switching from protein precipitation (PP) to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[1][7]
-
Chromatographic Separation: Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate Luliconazole from the matrix components causing the variability.[1][2][7]
-
Issue 2: Significant ion suppression is observed for both Luliconazole and this compound.
-
Possible Cause: Co-elution with endogenous matrix components, such as phospholipids (B1166683), which are known to cause ion suppression in electrospray ionization (ESI).[3][5]
-
Troubleshooting Steps:
-
Phospholipid Removal: Incorporate a phospholipid removal step in your sample preparation protocol.
-
Chromatographic Optimization: Adjust the LC method to shift the retention time of Luliconazole away from the region where phospholipids typically elute.[7]
-
Change Ionization Source: If available, consider switching from ESI to Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects from non-volatile components.[5]
-
Issue 3: The internal standard (this compound) does not adequately compensate for the matrix effect.
-
Possible Cause: The analyte and the internal standard are not being affected by the matrix in the same way, which can happen if there is a chromatographic separation between them, however slight, or if the interfering component specifically affects one more than the other.
-
Troubleshooting Steps:
-
Check for Isotopic Effects: Ensure there are no isotopic effects on retention time. Luliconazole and this compound should co-elute perfectly.
-
Re-evaluate Sample Extraction: The extraction recovery for both the analyte and the internal standard should be similar. Inefficient or variable extraction can lead to poor tracking.
-
Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering components and minimize the matrix effect.[1]
-
Quantitative Data Summary
The following tables summarize typical quantitative results for Luliconazole analysis in a biological matrix, demonstrating acceptable recovery and matrix effect.
Table 1: Recovery and Matrix Effect of Luliconazole in Rat Plasma
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Luliconazole | 20 | 87.6 | 94.9 |
| 100 | 91.2 | 98.5 | |
| 500 | 94.1 | 102.3 |
Data adapted from a UPLC-MS/MS study on Luliconazole in rat plasma.[9]
Table 2: Recovery of Luliconazole in Human Biological Fluid (HPTLC Method)
| Analyte | Spiked Concentration (ng/spot) | Measured Concentration (ng/spot) | Recovery (%) |
| Luliconazole | 300 | 301.08 | 100.36 |
Data from an HPTLC study, which indicated no interference from matrix components.[10]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Blank Samples: Extract six different lots of blank biological matrix using your established sample preparation method.
-
Spike Post-Extraction: Spike the extracted blank matrix samples with Luliconazole and this compound at low and high concentrations.
-
Prepare Neat Solutions: Prepare neat solutions of Luliconazole and this compound in the reconstitution solvent at the same concentrations as the spiked samples.
-
Analyze Samples: Analyze both the spiked extracts and the neat solutions using the validated LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)
-
An MF close to 1 indicates a negligible matrix effect.
-
The Internal Standard Normalized Matrix Factor (IS-Normalized MF) should also be calculated to assess the effectiveness of the internal standard.
-
Protocol 2: Sample Preparation using Protein Precipitation (PP)
-
Sample Aliquot: Take 100 µL of the plasma sample.
-
Add Internal Standard: Add an appropriate volume of this compound working solution.
-
Precipitate Proteins: Add 300 µL of acetonitrile (B52724) or methanol.
-
Vortex: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Collect Supernatant: Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in Luliconazole quantification.
Caption: Experimental workflow for the post-extraction spike method.
References
- 1. eijppr.com [eijppr.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Luliconazole-d3
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing mass spectrometer parameters for the analysis of Luliconazole-d3.
Mass Spectrometer Parameter Optimization
Optimizing mass spectrometer parameters is critical for achieving sensitive, specific, and reproducible results in the quantification of Luliconazole (B1675427) and its deuterated internal standard, this compound. The following tables summarize typical starting parameters based on published methods for Luliconazole. These can be used as a starting point for the optimization of this compound.
Table 1: Mass Spectrometry Parameters for Luliconazole and this compound (Predicted)
| Parameter | Luliconazole | This compound (Predicted) | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) | [1][2] |
| Precursor Ion (Q1) | m/z 354.1, 355.1, 355.8 | m/z 357.1 - 358.8 | [1][2][3][4] |
| Product Ion (Q3) | m/z 150.3, 149.9 | m/z 150.3 or 149.9 (assuming deuterium (B1214612) is not on the fragment) | [1][2][4] |
| Internal Standard | Lanoconazole (m/z 320.1 → 150.3) | N/A | [1][4] |
| Carbamazepine (m/z 237.0 → 194.1) | N/A | [2] |
Note: The precursor ion for this compound is predicted to be +3 Da higher than that of Luliconazole. The product ion may remain the same if the deuterium labels are not on the fragmented portion of the molecule.
Table 2: Example Liquid Chromatography Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Xterra MS, C18 (2.1 x 50 mm, 3.5 µm)[1] | C18 (2.1 mm x 100 mm, 1.7 µm)[2] | X-Bridge C-18 (3.0 x 50mm, 2.5µm)[5] |
| Mobile Phase A | 0.2% Formic Acid in Water[1] | 0.1% Formic Acid in Water[2] | 5mM Ammonium (B1175870) Acetate (B1210297) in Water[5] |
| Mobile Phase B | Acetonitrile[1] | Acetonitrile[2] | Acetonitrile[5] |
| Gradient | Isocratic (50:50)[1] | Gradient[2] | Gradient[5] |
| Flow Rate | 0.2 mL/min[1] | Not Specified | Not Specified |
Experimental Protocols
Protocol for Optimizing Mass Spectrometer Parameters for this compound
This protocol outlines the steps for developing and optimizing a quantitative LC-MS/MS method for this compound.
-
Direct Infusion and Tuning:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Perform a full scan in positive ion mode to identify the precursor ion (expected around m/z 357.1 - 358.8).
-
Select the most abundant precursor ion and perform a product ion scan to identify the most intense and stable fragment ions.
-
Optimize collision energy for the selected Multiple Reaction Monitoring (MRM) transition to maximize the product ion signal.
-
Optimize other source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum signal intensity and stability.
-
-
Chromatographic Method Development:
-
Select an appropriate C18 reversed-phase column.
-
Develop a mobile phase system, typically consisting of water and an organic solvent (acetonitrile or methanol) with an additive like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Optimize the gradient and flow rate to achieve good chromatographic separation of this compound from any potential interferences, ensuring a sharp and symmetrical peak shape.
-
-
Method Validation:
-
Once the MS and LC parameters are optimized, validate the method according to regulatory guidelines (e.g., FDA or ICH).
-
Assess linearity, accuracy, precision, selectivity, and stability.
-
Workflow for MS Parameter Optimization
Caption: Workflow for optimizing mass spectrometer parameters for this compound.
Troubleshooting Guide
Q1: Why is my this compound signal weak or inconsistent?
-
A1:
-
Check Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated.
-
Optimize Ion Source Parameters: The ion source temperature, gas flows (nebulizer, heater), and spray voltage are critical. Systematically optimize these parameters during direct infusion of this compound.
-
Mobile Phase Compatibility: Ensure your mobile phase composition is suitable for ESI+. The presence of a proton source (e.g., 0.1% formic acid) is beneficial. Avoid non-volatile buffers.
-
Sample Degradation: Luliconazole can be unstable under certain conditions. Ensure proper sample handling and storage.
-
Contamination: A contaminated ion source or transfer optics can suppress the signal. Perform routine cleaning as per the manufacturer's recommendations.
-
Q2: I am seeing significant peak tailing for this compound. What can I do?
-
A2:
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column or in the flow path.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for Luliconazole.
-
Column Choice: Consider using a column with end-capping or a different stationary phase.
-
-
Column Overload: Injecting too much analyte can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Column Contamination: A buildup of contaminants on the column frit or packing material can cause poor peak shape. Flush the column or try replacing it.
-
Q3: My retention time for this compound is shifting between injections. What is the cause?
-
A3:
-
Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.
-
Pump Performance: Fluctuations in pump pressure or flow rate will affect retention time. Check the pump for leaks and ensure proper solvent degassing.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as changes in temperature can affect retention time.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected MRM transitions for this compound?
-
A1: Based on the known transitions for Luliconazole (e.g., 354.1 → 150.3 and 355.8 → 149.9), the precursor ion (Q1) for this compound is expected to be approximately 3 Da higher (e.g., m/z 357.1 or 358.8). The product ion (Q3) will likely be the same if the deuterium atoms are not located on the fragmented part of the molecule. This should be confirmed experimentally through direct infusion and a product ion scan.
Q2: What is a suitable internal standard for Luliconazole analysis?
-
A2: The ideal internal standard is the stable isotope-labeled version of the analyte, which in this case is this compound. If this compound is the analyte, a different internal standard would be needed. Published methods for Luliconazole have used Lanoconazole and Carbamazepine[1][2][4]. When selecting an internal standard, it should have similar chromatographic behavior and ionization efficiency to the analyte but not be present in the samples.
Q3: What ionization mode is best for this compound?
-
A3: Positive ion electrospray ionization (ESI+) is the most commonly reported and effective ionization mode for Luliconazole, as the molecule can be readily protonated[1][2].
Q4: How can I avoid contamination in my LC-MS system?
-
A4:
-
Use high-purity, LC-MS grade solvents and additives[6].
-
Filter all samples and mobile phases before use.
-
Implement a rigorous cleaning protocol for the ion source.
-
Use a guard column to protect the analytical column from contaminants in the sample.
-
Flush the system thoroughly when switching between different mobile phases, especially those containing salts[6].
-
References
- 1. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. zefsci.com [zefsci.com]
Preventing back-exchange of deuterium in Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the back-exchange of deuterium (B1214612) in Luliconazole-d3. Understanding and mitigating this phenomenon is critical for ensuring the accuracy and reliability of quantitative analyses using this internal standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an unintended chemical reaction where deuterium atoms on a deuterated internal standard, such as this compound, are replaced by hydrogen atoms from the surrounding solvent or matrix (e.g., water, methanol). This is a significant concern in quantitative bioanalysis because it compromises the integrity of the internal standard. The mass spectrometer differentiates between the analyte (Luliconazole) and the internal standard (this compound) based on their mass difference. If this compound loses its deuterium labels, its mass will decrease, and it can be misidentified as the unlabeled analyte. This leads to an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration, ultimately affecting the accuracy of the experimental results.
Q2: Where are the deuterium atoms located on this compound and are they susceptible to back-exchange?
A2: In this compound, the three deuterium atoms are located on the imidazole (B134444) ring. The IUPAC name for this compound is (αE)-α-[(4R)-4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile-D3. Protons on an imidazole ring, particularly at the C2 position, are known to be labile and can undergo exchange with protons from the solvent. This exchange is catalyzed by both acids and bases but is significantly faster under basic conditions. Therefore, the deuterium atoms on the imidazole ring of this compound are susceptible to back-exchange, especially if the sample is exposed to neutral or basic pH for an extended period.
Q3: What are the primary factors that promote the back-exchange of deuterium in this compound?
A3: The rate and extent of deuterium back-exchange in this compound are primarily influenced by three main factors:
-
pH: The stability of the deuterium label is highly pH-dependent. The exchange reaction is catalyzed by both acids and bases, but the rate is slowest at an acidic pH, typically around pH 2.5. The rate of exchange increases significantly in neutral and basic solutions.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange. Therefore, maintaining low temperatures throughout sample preparation and analysis is crucial.
-
Exposure Time to Protic Solvents: Protic solvents, such as water and methanol, are a source of hydrogen atoms and can facilitate the back-exchange process. The longer the this compound is in contact with these solvents, the greater the potential for deuterium loss.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating deuterium back-exchange issues with this compound during your experiments.
Problem: Inconsistent or inaccurate quantitative results, such as a decreasing signal for this compound over a batch of samples or an unexpectedly high signal for Luliconazole.
Step 1: Diagnose the Issue - Stability Assessment
The first step is to confirm if back-exchange is occurring under your current experimental conditions.
-
Observation: A decreasing peak area for this compound and/or an increasing peak area for Luliconazole in quality control (QC) samples or blanks spiked only with the internal standard over the course of an analytical run.
-
Action: Perform a stability experiment by incubating this compound in your sample matrix and reconstitution solvent under various conditions (e.g., different pH values, temperatures, and time points).
Step 2: Implement Corrective Actions - Experimental Optimization
Based on the stability assessment, modify your experimental protocol to minimize back-exchange.
-
Control pH:
-
Sample Preparation: If possible, acidify your samples to a pH of approximately 2.5-3.0 as early as possible in the sample preparation workflow.
-
LC-MS Mobile Phase: Use an acidic mobile phase, such as 0.1% formic acid in water and acetonitrile. Ensure the final pH of the mobile phase is in the optimal range for stability.
-
-
Maintain Low Temperature:
-
Sample Storage and Preparation: Store and process all samples, standards, and QC samples on ice or in a refrigerated autosampler (e.g., 4°C).
-
LC System: Use a column oven with sub-ambient capabilities to maintain the analytical column at a low temperature (e.g., 4°C).
-
-
Minimize Exposure Time:
-
Sample Preparation: Streamline your sample preparation workflow to reduce the time samples are in a liquid state.
-
LC Method: Develop a rapid LC method with a short run time to minimize the time this compound is exposed to the mobile phase.
-
Step 3: Verify the Solution
After implementing the corrective actions, re-run the stability experiment to confirm that the back-exchange has been minimized to an acceptable level (e.g., <15% change in the internal standard response).
Quantitative Data Summary
The following table provides hypothetical data from a stability experiment to illustrate the impact of pH and temperature on the back-exchange of this compound.
| Condition | Incubation Time (hours) | Temperature (°C) | pH | % Decrease in this compound Signal (Hypothetical) | Luliconazole Peak Detected in IS-only Sample? (Hypothetical) |
| A | 24 | 25 (Room Temp) | 7.4 | 45% | Yes |
| B | 24 | 4 | 7.4 | 20% | Yes |
| C | 24 | 25 (Room Temp) | 2.5 | 5% | No |
| D | 24 | 4 | 2.5 | <2% | No |
Interpretation: This hypothetical data demonstrates that back-exchange is significant at physiological pH and room temperature (Condition A). Lowering the temperature helps (Condition B), but the most effective way to prevent back-exchange is to maintain both a low temperature and an acidic pH (Condition D).
Experimental Protocols
Protocol 1: Assessing the Stability of this compound
Objective: To determine the stability of this compound in the analytical matrix and solvent under different conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Reconstitution solvent
-
Acidic and basic buffers to adjust pH
-
LC-MS/MS system
Methodology:
-
Prepare Sample Sets:
-
Set 1 (Matrix Stability): Spike this compound into the blank biological matrix at the working concentration. Aliquot into multiple vials.
-
Set 2 (Solvent Stability): Spike this compound into the reconstitution solvent at the working concentration. Aliquot into multiple vials.
-
-
Incubate Samples: Incubate the aliquots from both sets under different conditions:
-
Temperature: 4°C and 25°C (room temperature).
-
pH: Adjust the pH of separate aliquots to ~2.5, ~7.4, and ~9.0.
-
Time Points: Analyze samples at T=0, 2, 4, 8, and 24 hours.
-
-
Sample Processing: At each time point, process the samples according to your standard procedure.
-
LC-MS/MS Analysis: Analyze the processed samples and monitor the peak areas of both this compound and Luliconazole.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease indicates instability. Monitor for the appearance and increase of a Luliconazole peak in the IS-only samples, which is a direct indicator of back-exchange.
Visualizations
Caption: Figure 1. Factors Influencing Deuterium Back-Exchange
Caption: Figure 2. Troubleshooting Workflow for Back-Exchange
Technical Support Center: Isotopic Interference in Luliconazole-d3 Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to isotopic interference in the mass spectrometry analysis of Luliconazole (B1675427) using its deuterated internal standard, Luliconazole-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound mass spectrometry?
A1: Isotopic interference occurs when the isotope signals of the analyte (Luliconazole) overlap with the signal of its deuterated internal standard (this compound), or vice versa. This can lead to inaccurate quantification. The primary causes are the natural abundance of heavy isotopes (like ¹³C) in the Luliconazole molecule and the potential presence of a small amount of unlabeled Luliconazole in the this compound standard.
Q2: Where are the deuterium (B1214612) atoms located in this compound, and is this position stable?
A2: Commercial this compound is typically labeled on the imidazole (B134444) ring.[1][2][3] This position is generally stable under typical analytical conditions and is not prone to back-exchange with hydrogen atoms from the solvent.
Q3: What are the common MRM transitions for Luliconazole and this compound?
A3: A commonly used MRM (Multiple Reaction Monitoring) transition for Luliconazole is m/z 354.1 → 150.3.[4] For this compound, with a +3 Da mass shift due to the three deuterium atoms on the imidazole ring, the expected precursor ion would be m/z 357.1. The product ion would depend on whether the deuterium labels are retained in the fragment.
Q4: How can I assess the potential for isotopic interference in my assay?
A4: To assess isotopic interference, you can perform two key experiments:
-
Analyze a high-concentration solution of Luliconazole and monitor the MRM transition of this compound. A significant signal would indicate contribution from the natural isotopes of Luliconazole.
-
Analyze a solution of only this compound at the working concentration and monitor the MRM transition of Luliconazole. A signal here would indicate the presence of unlabeled Luliconazole as an impurity in the internal standard.
Troubleshooting Guides
Issue 1: Inaccurate quantification at low concentrations.
Possible Cause: Contribution of unlabeled Luliconazole present as an impurity in the this compound internal standard.
Troubleshooting Steps:
-
Characterize the Internal Standard: Analyze a neat solution of your this compound standard and check for a response in the Luliconazole MRM channel.
-
Select a Different Lot: If significant unlabeled analyte is detected, consider obtaining a new lot of this compound with higher isotopic purity.
-
Mathematical Correction: If a new lot is not available, you can apply a correction factor to your calculations based on the measured contribution of the unlabeled analyte in the internal standard.
Issue 2: Non-linear calibration curve, especially at the high end.
Possible Cause: Contribution from the natural isotopic abundance of Luliconazole to the this compound signal.
Troubleshooting Steps:
-
Evaluate M+1, M+2, and M+3 Contributions: Analyze a high concentration standard of Luliconazole and monitor the this compound channel.
-
Optimize MRM Transitions: If significant crosstalk is observed, consider selecting different product ions for Luliconazole and this compound to minimize overlap.
-
Chromatographic Separation: While challenging for deuterated standards, optimizing your chromatography might achieve partial separation, which can help mitigate the interference.
Data Presentation
Table 1: Typical LC-MS/MS Method Validation Parameters for Luliconazole Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 2.80 - 2038 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (% Recovery) | 89.34% - 112.78% | [4] |
| Lower Limit of Quantification (LLOQ) | 2.04 - 2.80 ng/mL | [4] |
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the level of interference between Luliconazole and this compound.
Materials:
-
Luliconazole reference standard
-
This compound internal standard
-
Blank matrix (e.g., plasma)
-
LC-MS/MS system
Procedure:
-
Prepare a high-concentration solution of Luliconazole (e.g., at the upper limit of quantification) in the blank matrix.
-
Prepare a solution of this compound at the working concentration in the blank matrix.
-
Inject the high-concentration Luliconazole solution and acquire data monitoring both the Luliconazole and this compound MRM transitions.
-
Inject the this compound solution and acquire data monitoring both MRM transitions.
-
Calculate the percentage of crosstalk.
Visualizations
Caption: Workflow for assessing and troubleshooting isotopic interference.
Caption: Hypothesized fragmentation and potential isotopic interference pathways.
References
Luliconazole-d3 Internal Standard: A Technical Support Hub for Researchers
Welcome to the Technical Support Center for Luliconazole-d3 internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to variability and reproducibility when using this compound in bioanalytical assays. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the antifungal drug Luliconazole, where three hydrogen atoms have been replaced with deuterium (B1214612).[1] It is considered an ideal internal standard (IS) for the quantitative analysis of Luliconazole in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to Luliconazole, it co-elutes and experiences similar effects during sample extraction, chromatography, and ionization, which helps to accurately correct for analytical variability.[2]
Q2: What are the common causes of variability in the this compound internal standard response?
Variability in the IS response can stem from several factors throughout the analytical workflow. These include:
-
Sample Preparation Inconsistencies: Errors in pipetting, inconsistencies in extraction efficiency, or incomplete reconstitution of the sample can lead to variable IS concentrations.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inconsistent responses.[3]
-
Instrumental Issues: Fluctuations in the LC pump flow rate, inconsistencies in the autosampler injection volume, or a dirty ion source in the mass spectrometer can all contribute to variability.
-
Internal Standard Stability: Degradation of this compound due to improper storage or handling, or deuterium exchange with protons from the solvent or matrix, can alter its concentration and mass-to-charge ratio.[4]
Q3: What are the best practices for storing and handling this compound?
To maintain the integrity of your this compound internal standard, follow these best practices:
-
Storage Conditions: Store the standard as recommended by the manufacturer, typically in a cool, dark place to prevent degradation. For long-term storage, freezing is often recommended.
-
Solvent Selection: Use high-purity, LC-MS grade solvents for preparing stock and working solutions. Be mindful of the pH of your solutions, as highly acidic or basic conditions can potentially promote deuterium exchange.
-
Solution Preparation: Prepare stock solutions gravimetrically and store them in tightly sealed containers to prevent solvent evaporation. Prepare working solutions fresh from the stock solution for each analytical run to ensure accuracy.
Q4: What is deuterium exchange and how can I minimize it for this compound?
-
Using aprotic solvents where possible.
-
Maintaining a neutral pH for aqueous solutions.
-
Storing solutions at low temperatures.
-
Ensuring the deuterium labels are on stable positions within the molecule. For this compound, the deuterium atoms are typically on the imidazole (B134444) ring, which is generally stable.
Q5: What are the acceptance criteria for internal standard variability in a regulated bioanalytical method?
According to FDA guidance for bioanalytical method validation, the response of interfering components in a blank sample should be less than 5% of the response of the internal standard at the lower limit of quantification (LLOQ).[5][6] For the overall performance of the assay, the precision, expressed as the coefficient of variation (%CV), of the quality control (QC) samples should not exceed 15%, except for the LLOQ, where it should not exceed 20%.[5]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered with this compound internal standard variability and reproducibility.
Issue 1: High Variability in Internal Standard Peak Area Across a Run
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Review your sample preparation workflow for any inconsistencies in pipetting, vortexing, or extraction steps. - Ensure complete reconstitution of dried extracts. - Consider using an automated liquid handler for improved precision. |
| Autosampler Injection Volume Variability | - Check the autosampler for air bubbles in the syringe or sample loop. - Perform an injection precision test with a standard solution. - Ensure the sample volume in the vials is sufficient for the requested injection volume. |
| Instrument Drift or Contamination | - Monitor system pressure for any unusual fluctuations. - Clean the ion source of the mass spectrometer. - Run a system suitability test to check for instrument performance. |
| Matrix Effects | - Evaluate matrix effects by comparing the IS response in neat solutions versus post-extraction spiked matrix samples. - Optimize chromatographic conditions to separate the IS from interfering matrix components. - Consider a more rigorous sample clean-up procedure like solid-phase extraction (SPE). |
Issue 2: Poor Peak Shape for this compound
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Backflush the column (if recommended by the manufacturer). - If the problem persists, replace the column with a new one. |
| Inappropriate Mobile Phase or Injection Solvent | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase. - Check the pH of the mobile phase to ensure it is compatible with the column and analyte. |
| Secondary Interactions | - Modify the mobile phase by adding a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to reduce peak tailing. |
Issue 3: Inconsistent Analyte/Internal Standard Response Ratio
| Potential Cause | Troubleshooting Steps |
| Deuterium Exchange | - Prepare fresh IS working solutions. - Avoid prolonged exposure of samples to harsh pH or high temperatures. - Analyze a sample of the IS solution alone to check for the presence of the unlabeled analyte. |
| Differential Matrix Effects | - Adjust chromatographic conditions to achieve complete co-elution of the analyte and IS.[7] - Optimize the sample preparation method to remove interfering matrix components. |
| Isotopic Interference | - Check for any contribution from the natural isotopic abundance of Luliconazole to the this compound signal and correct if necessary. |
Quantitative Data Summary
The following table summarizes the typical acceptance criteria for internal standard performance in regulated bioanalytical assays, based on FDA guidance.[5][6]
| Parameter | Acceptance Criteria |
| Internal Standard Response in Blank Samples | < 5% of the IS response at the LLOQ |
| Precision (%CV) of Quality Control Samples | ≤ 15% (for low, medium, and high QCs) |
| Precision (%CV) at LLOQ | ≤ 20% |
| Accuracy of Quality Control Samples | Within ±15% of the nominal concentration |
| Accuracy at LLOQ | Within ±20% of the nominal concentration |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock and Working Solutions
A detailed protocol for the accurate preparation of internal standard solutions is critical for reproducible results.
Caption: Workflow for the preparation of this compound stock and working solutions.
Protocol 2: Sample Preparation using Protein Precipitation
Protein precipitation is a common and straightforward method for extracting Luliconazole from biological matrices like plasma.
Caption: A typical protein precipitation workflow for sample preparation.
Troubleshooting Decision Tree for Internal Standard Variability
This decision tree provides a logical path to diagnose the root cause of internal standard variability.
Caption: Decision tree for troubleshooting this compound internal standard variability.
References
- 1. veeprho.com [veeprho.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. fda.gov [fda.gov]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
Addressing poor recovery of Luliconazole-d3 during sample extraction
Welcome to the technical support center for bioanalytical methods involving Luliconazole-d3. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor recovery of this compound during sample extraction from biological matrices.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low and inconsistent recovery of this compound. What are the most likely causes?
Low and variable recovery of this compound, a stable isotope-labeled internal standard (SIL-IS), can compromise the accuracy and precision of your bioanalytical method. The physicochemical properties of Luliconazole suggest several potential causes for poor recovery:
-
High Protein Binding: Luliconazole is extensively bound to plasma proteins (>99%).[1][2] If the protein disruption step is incomplete, a significant portion of this compound will remain bound and be lost during extraction.
-
Suboptimal pH: Luliconazole has a pKa of 6.34 for its most basic center.[1] The pH of your sample during extraction is critical for ensuring it is in a neutral, more extractable form.
-
Inappropriate Solvent Choice: Due to its lipophilic nature (LogP ≈ 4.07), the choice of an appropriate organic solvent is crucial for efficient partitioning in liquid-liquid extraction (LLE) or proper elution in solid-phase extraction (SPE).[1]
-
Matrix Effects: Components in the biological matrix can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.
-
Analyte Adsorption: The lipophilic nature of the molecule can lead to adsorption onto plasticware (e.g., pipette tips, collection tubes).
Q2: How do the physicochemical properties of this compound influence its extraction?
The physicochemical properties of Luliconazole are key to understanding its behavior during sample preparation. As a deuterated analog, this compound will have virtually identical properties.
| Property | Value | Implication for Extraction |
| LogP | ~4.07[1] | Indicates high lipophilicity. Favors extraction into non-polar organic solvents. Increases the risk of non-specific binding to labware. |
| pKa (Strongest Basic) | 6.34 | The molecule's charge is pH-dependent. At pH < 6.34, it will be protonated and more water-soluble. At pH > 6.34, it will be neutral and more soluble in organic solvents. Careful pH control is critical. |
| Protein Binding | >99% | Requires an effective protein disruption step (e.g., precipitation or enzymatic digestion) to release the analyte for extraction. |
| Aqueous Solubility | Sparingly soluble | Reinforces the need for efficient partitioning into an organic phase. |
| Organic Solvent Solubility | Soluble in ethanol, DMSO, DMF | Provides options for reconstitution and stock solution preparation. For extraction, less polar solvents compatible with LLE or SPE are also suitable. |
Troubleshooting Guides
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Detailed Steps:
-
Optimize Protein Precipitation:
-
Action: Before extraction, disrupt protein binding. The high protein binding (>99%) is a primary cause of low recovery.
-
Protocol: To 100 µL of plasma, add 300 µL of a cold precipitating agent (e.g., acetonitrile (B52724), methanol (B129727), or zinc sulfate). Vortex vigorously for 2 minutes. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Tip: Compare different precipitating agents and ratios (sample to solvent) to find the most effective method.
-
-
Adjust Sample pH:
-
Action: Ensure the sample pH is optimal for keeping this compound in its neutral, most extractable form.
-
Protocol: Based on its pKa of 6.34, adjust the sample pH to be at least 2 units above this value (e.g., pH 8.5-9.5) using a small volume of a suitable buffer (e.g., ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate) before adding the extraction solvent. This will deprotonate the imidazole (B134444) ring, increasing its lipophilicity.
-
-
Screen Extraction Solvents:
-
Action: The choice of solvent is critical. Given its lipophilicity (LogP ~4.07), moderately polar to non-polar solvents should be effective.
-
Protocol: Test a range of solvents to find the one that provides the best recovery.
-
| Extraction Solvent | Expected Performance |
| Methyl tert-butyl ether (MTBE) | Often provides clean extracts and good recovery for lipophilic compounds. |
| Ethyl acetate | A common choice, but may co-extract more matrix components. |
| Dichloromethane | Effective but can form emulsions. Ensure proper phase separation. |
| Hexane/Isopropanol (95:5) | A non-polar base with a polar modifier can be very effective. |
-
Ensure Thorough Mixing and Phase Separation:
-
Action: Inadequate mixing can lead to incomplete partitioning of the analyte into the organic phase.
-
Protocol: Vortex samples for at least 5 minutes after adding the extraction solvent. If emulsions form, try gentle, prolonged mixing on a rocker or use centrifugation at higher g-force or for a longer duration to break the emulsion.
-
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Detailed Steps:
-
Select the Right Sorbent:
-
Action: For a lipophilic compound like Luliconazole, a reverse-phase (e.g., C8 or C18) or a polymer-based (e.g., Oasis HLB) sorbent is appropriate.
-
Tip: Polymer-based sorbents are often more robust to the cartridge drying out and can offer better recovery for a wider range of compounds.
-
-
Optimize Sample Pre-treatment and Loading:
-
Action: The sample must be pre-treated to ensure proper retention on the SPE sorbent.
-
Protocol: After protein precipitation, dilute the supernatant with an acidic buffer (e.g., formic acid or phosphoric acid in water) to a final organic content of <5%. This ensures the analyte will be protonated (at pH << 6.34) and will bind effectively to the reverse-phase sorbent. Load the sample at a slow and steady flow rate (~1 mL/min).
-
-
Optimize the Wash Step:
-
Action: The wash step is critical for removing interferences without eluting the analyte of interest.
-
Protocol: Start with a weak wash solvent (e.g., 5-10% methanol in water). If recovery is still low, analyze the wash eluate to see if this compound is being lost. If so, reduce the organic content of the wash solvent.
-
-
Optimize the Elution Step:
-
Action: Incomplete elution is a common cause of low recovery.
-
Protocol: Elute with a strong organic solvent. Methanol or acetonitrile are good starting points. If recovery is poor, try a more potent elution solvent like methanol with a small amount of a basic modifier (e.g., 2% ammonium hydroxide) to neutralize the analyte and facilitate its release from the sorbent.
-
| SPE Step | Parameter | Recommended Starting Point |
| Sorbent | Type | Reverse-phase (C18) or Polymer-based (HLB) |
| Conditioning | Solvents | 1 mL Methanol, followed by 1 mL Water |
| Loading | Sample | Protein-precipitated sample, diluted with acidic water |
| Washing | Solvent | 1 mL of 5% Methanol in Water |
| Elution | Solvent | 1 mL of Methanol or Acetonitrile. Consider adding 2% NH4OH. |
Disclaimer: This guide provides general troubleshooting advice based on the known properties of Luliconazole. All laboratory procedures should be performed by trained personnel in accordance with established safety protocols. Method optimization and validation are essential for ensuring accurate and reliable results.
References
Technical Support Center: Minimizing Luliconazole-d3 Carryover in HPLC Systems
Welcome to the Technical Support Center for troubleshooting and minimizing carryover of Luliconazole-d3 in your HPLC systems. This resource is designed for researchers, scientists, and drug development professionals to provide direct, actionable guidance for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: I am observing carryover of this compound in my blank injections following a high concentration sample. What are the primary sources of this carryover?
Carryover in HPLC systems, where a portion of an analyte from a previous injection appears in a subsequent run, is a common issue that can compromise the accuracy of your results.[1][2] For this compound, a deuterated imidazole (B134444) antifungal agent, the sources of carryover are typically related to several factors:
-
Autosampler Contamination: The most frequent origin of carryover is the autosampler.[1][3] Residual this compound can adhere to the outer surface of the needle, the needle seat, the injection valve, or the sample loop.[3][4] Worn rotor seals in the injection valve are a common culprit, as they can develop scratches or grooves that trap the analyte.[3][4][5]
-
Column Adsorption: Luliconazole, being a relatively hydrophobic molecule, may exhibit strong adsorption to the stationary phase of the HPLC column, especially if the column is not adequately flushed between runs.[4] Over time, repeated injections without proper cleaning can lead to analyte buildup.
-
System Hardware: Dead volumes in the system, caused by poorly seated tubing connections or damaged fittings, can trap and later release the analyte, leading to carryover peaks.[2][3]
-
Wash Solvent Incompatibility: The needle wash solution may not be effective at solubilizing and removing all traces of this compound from the autosampler components.[1][3]
Q2: What is the first step I should take to diagnose the source of the carryover?
To efficiently troubleshoot, it's crucial to systematically identify the origin of the carryover. A logical first step is to determine if the column is the source.
You can do this by replacing the analytical column with a zero-dead-volume union and injecting a blank after a high-concentration sample.[4] If the carryover peak disappears, the column is the likely source of contamination. If the peak persists, the issue lies within the HPLC system, most likely the autosampler.
Q3: My this compound carryover seems to be originating from the autosampler. What specific actions can I take to resolve this?
If the autosampler is identified as the source, several steps can be taken:
-
Optimize the Needle Wash: The composition of the wash solvent is critical. For a hydrophobic compound like Luliconazole, a strong organic solvent is often necessary.[3] Consider using a wash solvent that is stronger than your mobile phase. A multi-solvent wash, using both an aqueous and a strong organic solvent, can be particularly effective.[1][6]
-
Increase Wash Volume and Cycles: For persistent carryover, increasing the volume of the wash solvent and the number of wash cycles can significantly improve cleaning efficiency.[1]
-
Inspect and Replace Consumables: Regularly inspect and replace worn components such as the injector rotor seal, needle, and needle seat, as these are common sites for sample retention.[3][5]
Q4: I suspect my wash solvent is not effective enough. What are some recommended wash solvent compositions for this compound?
The ideal wash solvent should effectively solubilize this compound. Since Luliconazole is soluble in acetonitrile (B52724), dimethylformamide, and dimethyl sulfoxide, these solvents, or mixtures thereof, can be effective.[7] It is often beneficial to use a wash solvent that is stronger than the mobile phase used in the analytical method.
For reversed-phase chromatography of this compound, consider the following options:
-
A mixture of acetonitrile and isopropanol.
-
Adding a small percentage of an acid (e.g., formic acid) or base to the wash solvent can sometimes help, depending on the nature of the interaction causing the carryover.[4]
-
A "Magic Mix" of 40% acetonitrile, 40% isopropanol, and 20% acetone (B3395972) is a strong solvent mixture that can be very effective for removing stubborn residues.[6]
Troubleshooting Guides
Guide 1: Systematic Carryover Troubleshooting Workflow
This workflow provides a step-by-step process to identify and resolve this compound carryover.
Guide 2: Preventative Maintenance Workflow for Minimizing Carryover
Proactive maintenance is key to preventing carryover issues before they arise.
Data Presentation
The following table presents hypothetical data on the effectiveness of different wash solvents in reducing this compound carryover. This data is for illustrative purposes to guide your method development.
| Wash Solvent Composition | Carryover (%) |
| Mobile Phase (60:40 ACN:Water) | 0.15% |
| 100% Acetonitrile | 0.08% |
| 90:10 Acetonitrile:Isopropanol | 0.03% |
| "Magic Mix" (40:40:20 ACN:IPA:Acetone) | < 0.01% (Below Limit of Quantification) |
Experimental Protocols
Protocol 1: Aggressive Column and System Wash Procedure
This protocol is designed to remove stubborn, adsorbed this compound from the HPLC column and system.
Materials:
-
HPLC-grade Isopropanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Zero-dead-volume union
Procedure:
-
System Preparation:
-
Remove the column from the system.
-
Replace the column with a zero-dead-volume union.
-
Direct the flow path to a waste container.
-
-
System Flush:
-
Purge the system with 100% Isopropanol for 30 minutes at a flow rate of 1 mL/min.
-
Follow with a 30-minute flush with 100% Acetonitrile.
-
Finally, flush the system with your initial mobile phase for 30 minutes to re-equilibrate.
-
-
Column Flush (if identified as the source):
-
Disconnect the column from the detector to avoid contamination.
-
Flush the column in the reverse direction with 100% Isopropanol for 60 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Turn the column to the normal flow direction and flush with 100% Acetonitrile for 30 minutes.
-
Equilibrate the column with the mobile phase for at least 60 minutes before use.
-
Caution: Always ensure solvent compatibility with your column's stationary phase before performing aggressive washes. Refer to the column manufacturer's guidelines.
References
- 1. mastelf.com [mastelf.com]
- 2. Reducing carryover | Waters [help.waters.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. Carryover problems - Chromatography Forum [chromforum.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. oaji.net [oaji.net]
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Luliconazole Bioanalytical Method Validation with and without Luliconazole-d3 Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. This guide provides a comprehensive comparison of a bioanalytical method for the quantification of the antifungal agent Luliconazole (B1675427) with and without the use of a stable isotope-labeled internal standard, Luliconazole-d3. Through detailed experimental protocols and comparative data, we illustrate the significant advantages of employing a deuterated internal standard in achieving robust and reproducible results in a research and development setting.
The validation of bioanalytical methods is a critical step in drug development, ensuring that the data generated from pharmacokinetic, toxicokinetic, and bioavailability studies are reliable. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[1][2][3][4] These guidelines emphasize the evaluation of key performance parameters, including accuracy, precision, linearity, selectivity, and stability.
A crucial component of a robust bioanalytical method, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any variability. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in bioanalysis due to their near-identical physicochemical properties to the analyte.
This guide will delve into a comparative validation of a bioanalytical method for Luliconazole in human plasma, highlighting the impact of using this compound as an internal standard versus an external standard method.
Experimental Protocols
A detailed methodology for the bioanalytical method validation of Luliconazole in human plasma using UPLC-MS/MS is presented below. This protocol is based on established methods for Luliconazole and other topical antifungal drugs.
Materials and Reagents
-
Luliconazole reference standard (purity >99%)
-
This compound internal standard (isotopic purity >99%, chemical purity >99%)
-
Human plasma (K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Instrumentation
-
Waters Acquity UPLC System
-
Sciex Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Luliconazole) | Q1: 354.1 m/z → Q3: 150.3 m/z |
| MRM Transition (this compound) | Q1: 357.1 m/z → Q3: 150.3 m/z (Representative) |
| Dwell Time | 100 ms |
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of Luliconazole and this compound were prepared in methanol. Working solutions for calibration standards and QC samples were prepared by diluting the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.
Sample Preparation
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), 10 µL of this compound working solution (for the internal standard method) and 300 µL of acetonitrile were added. For the external standard method, 10 µL of a 50:50 acetonitrile/water mixture was added instead of the internal standard. The samples were vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to a clean tube, and 5 µL was injected into the UPLC-MS/MS system.
Data Presentation and Comparison
The following tables summarize the validation results for the bioanalytical method with and without the use of this compound as an internal standard. The data presented are representative of typical results obtained during method validation.
Table 1: Linearity of the Calibration Curve
| Method | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| With this compound IS | 1 - 1000 | 0.9985 |
| Without IS (External Standard) | 1 - 1000 | 0.9912 |
The use of an internal standard resulted in a higher correlation coefficient, indicating a better fit of the data to the linear regression model.
Table 2: Accuracy and Precision
| Method | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| With this compound IS | LLOQ | 1 | 1.05 | 105.0 | 8.5 |
| LQC | 3 | 2.95 | 98.3 | 6.2 | |
| MQC | 50 | 51.2 | 102.4 | 4.8 | |
| HQC | 800 | 790.5 | 98.8 | 3.5 | |
| Without IS (External Standard) | LLOQ | 1 | 1.15 | 115.0 | 15.2 |
| LQC | 3 | 3.21 | 107.0 | 12.8 | |
| MQC | 50 | 47.8 | 95.6 | 10.5 | |
| HQC | 800 | 835.2 | 104.4 | 9.1 |
-
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
The method employing this compound demonstrates significantly better accuracy (closer to 100%) and precision (lower %CV) across all QC levels. This is because the internal standard effectively compensates for variations in sample preparation and instrument response.
Table 3: Matrix Effect and Recovery
| Method | QC Level | Matrix Effect (%) | Recovery (%) |
| With this compound IS | LQC | 98.5 | 85.2 |
| HQC | 101.2 | 86.5 | |
| Without IS (External Standard) | LQC | 85.7 | 84.8 |
| HQC | 115.3 | 87.1 |
The matrix effect is significantly mitigated with the use of the deuterated internal standard, with values closer to 100%, indicating minimal signal suppression or enhancement. Recovery remains comparable between the two methods as it is primarily dependent on the extraction procedure.
Table 4: Stability
| Method | Stability Test | QC Level | Stability (% of Nominal) |
| With this compound IS | Freeze-Thaw (3 cycles) | LQC | 97.8 |
| HQC | 99.1 | ||
| Short-Term (6h at RT) | LQC | 98.5 | |
| HQC | 100.2 | ||
| Without IS (External Standard) | Freeze-Thaw (3 cycles) | LQC | 92.3 |
| HQC | 95.6 | ||
| Short-Term (6h at RT) | LQC | 94.1 | |
| HQC | 96.8 |
Luliconazole demonstrates acceptable stability under the tested conditions. However, the data obtained using the internal standard method shows less variability, leading to more confident stability assessments.
Mandatory Visualization
Caption: Experimental workflow for the bioanalytical method validation of Luliconazole.
Conclusion
The comparative data unequivocally demonstrates the superiority of using a stable isotope-labeled internal standard, this compound, for the bioanalytical method validation of Luliconazole. The internal standard method provides significantly improved accuracy, precision, and linearity, while effectively mitigating matrix effects. This leads to more reliable and reproducible data, which is essential for making critical decisions in the drug development process. While the initial cost of synthesizing a deuterated internal standard may be higher, the long-term benefits of generating high-quality, defensible data far outweigh this investment. For any bioanalytical laboratory striving for the highest standards of data integrity, the use of a stable isotope-labeled internal standard is not just a recommendation but a necessity.
References
- 1. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Luliconazole Assay Performance: A Comparative Analysis of Linearity, Accuracy, and Precision with a Perspective on Luliconazole-d3 Internal Standardization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published analytical methods for the quantification of Luliconazole, focusing on their linearity, accuracy, and precision. While a specific bioanalytical method validation for Luliconazole utilizing Luliconazole-d3 as an internal standard is not publicly available, this document will compare existing validated High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) methods. Furthermore, it will explore the theoretical advantages of employing a stable isotope-labeled internal standard like this compound for bioanalysis, positioning it as a prospective "gold standard" for pharmacokinetic and metabolism studies.
Comparative Analysis of Validated Luliconazole Assays
The following table summarizes the performance characteristics of various validated analytical methods for the determination of Luliconazole. The data presented is compiled from published research and highlights the capabilities of each technique.
| Parameter | UPLC-MS/MS (with Lanoconazole IS) | RP-HPLC | HPTLC |
| Linearity Range | 2.04 - 2038 ng/mL[1] | 5 - 150 µg/mL | 100 - 600 ng/band[2] |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.999[3] | 0.983[2] |
| Accuracy (% Recovery) | 89.34% - 112.78% | 97% - 103% | 99.91% (in formulation) |
| Precision (%RSD) | < 15% (Intra-day and Inter-day) | < 2.0% | < 5% (Intra-day and Inter-day) |
The Case for this compound as an Internal Standard
In bioanalytical method development, particularly for regulatory submissions, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. A SIL-IS, such as this compound, is chemically identical to the analyte (Luliconazole) but has a different mass due to the incorporation of deuterium (B1214612) atoms. This subtle difference allows it to be distinguished by a mass spectrometer.
The primary advantages of using this compound as an internal standard in a UPLC-MS/MS assay would include:
-
Minimized Variability: this compound would behave almost identically to Luliconazole during sample preparation, extraction, and chromatographic separation. This co-elution ensures that any analyte loss during these steps is mirrored by the internal standard, leading to a more accurate and precise measurement of the analyte concentration.
-
Correction for Matrix Effects: Biological matrices are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound has the same physicochemical properties as Luliconazole, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, effectively nullifying the impact of the matrix.
-
Improved Accuracy and Precision: By compensating for variations in sample handling and matrix effects, a method employing this compound would be expected to exhibit superior accuracy and precision compared to methods using a structural analog as an internal standard or no internal standard at all.
While a specific validated method using this compound is not yet published, its theoretical advantages make it the ideal choice for demanding bioanalytical applications such as clinical pharmacokinetic studies.
Experimental Protocols
Below are detailed methodologies for two key validated Luliconazole assays.
UPLC-MS/MS Method for Luliconazole in Rabbit Eye Tissues (using Lanoconazole as Internal Standard)
This method is suitable for the quantification of Luliconazole in biological matrices and represents a highly sensitive and selective approach.
a. Sample Preparation:
-
Homogenize tissue samples.
-
Perform protein precipitation by adding acetonitrile (B52724).
-
Vortex and centrifuge the samples to separate the protein pellet.
-
Collect the supernatant for analysis.
b. Chromatographic Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: Xterra MS, C18 (2.1 × 50 mm, 3.5 μm).
-
Mobile Phase: 0.2% formic acid solution and acetonitrile (50:50, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: Not specified.
-
Run Time: 2.5 minutes.
c. Mass Spectrometric Detection:
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Luliconazole: 354.1 → 150.3 m/z
-
Lanoconazole (IS): 320.1 → 150.3 m/z
-
RP-HPLC Method for Luliconazole in Cream Formulation
This method is suitable for the quality control and assay of Luliconazole in pharmaceutical formulations.
a. Sample Preparation:
-
Accurately weigh a portion of the cream formulation.
-
Disperse the sample in a suitable solvent, such as methanol.
-
Sonicate to ensure complete dissolution of the drug.
-
Dilute to the final concentration with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Water and Acetonitrile (60:40, v/v).
-
Flow Rate: 2.0 mL/min.
-
Detection Wavelength: 294 nm.
-
Injection Volume: Not specified.
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for a bioanalytical UPLC-MS/MS assay for Luliconazole, from sample collection to data analysis.
Caption: Workflow of a Luliconazole bioanalytical assay using UPLC-MS/MS.
References
A Comparative Guide to the Bioanalytical Quantification of Luliconazole: Evaluating the Role of Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of the antifungal agent Luliconazole, with a special focus on the utility of its deuterated analog, Luliconazole-d3, as an internal standard. While specific performance data on a validated assay using this compound is not publicly available in the reviewed literature, this document will establish a baseline for comparison by presenting data from existing validated methods for Luliconazole. The inclusion of a stable isotope-labeled internal standard like this compound is a critical component of robust bioanalytical method development, particularly for pharmacokinetic and toxicokinetic studies.
The Advantage of Deuterated Internal Standards
In quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is considered the gold standard. This compound is a deuterium-labeled version of Luliconazole and serves as an ideal internal standard for mass spectrometry-based assays.[1] Its key advantages include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to Luliconazole, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation.
-
Co-elution: It co-elutes with the analyte of interest, allowing for effective compensation for variations in sample processing and instrument response.
-
Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a different mass, allowing for its distinct detection by a mass spectrometer, thus avoiding interference with the quantification of the parent drug.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to that of the internal standard, the use of this compound significantly enhances the accuracy and precision of the analytical method.[1]
Comparative Performance of Luliconazole Quantification Methods
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for Luliconazole from various validated analytical methods. It is important to note that these methods do not explicitly state the use of this compound as the internal standard. The performance of a method incorporating this compound would be expected to be highly sensitive and robust.
| Analytical Technique | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | Lanoconazole | Rabbit Ocular Tissues | Not explicitly stated | 2.04 - 2.80 ng/mL |
| HPTLC | Not specified | Formulation | 27 ng/band | 83 ng/band |
| HPLC | Not specified | Not specified | 0.207 µg/mL | 0.629 µg/mL |
| UV-Visible Spectrophotometry | Not applicable | Not specified | 0.234 µg/mL | 0.709 µg/mL |
Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in the literature for the quantification of Luliconazole.
UPLC-MS/MS Method for Luliconazole in Rabbit Ocular Tissues
This method demonstrates a sensitive approach for quantifying Luliconazole in biological matrices.
-
Sample Preparation: Ocular tissue samples are homogenized.
-
Chromatography:
-
System: Ultra-High Performance Liquid Chromatography (UPLC)
-
Column: Xterra MS C18 (2.1 x 50 mm, 3.5 µm)
-
Mobile Phase: 0.2% Formic acid in water: Acetonitrile (50:50, v/v)
-
Flow Rate: 0.2 mL/min
-
Run Time: 2.5 minutes
-
-
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Luliconazole: m/z 354.1 → 150.3
-
Lanoconazole (Internal Standard): m/z 320.1 → 150.3
-
-
HPTLC Method for Luliconazole in Formulation
A High-Performance Thin-Layer Chromatography (HPTLC) method suitable for quality control of pharmaceutical formulations.
-
Sample Application: Samples are spotted on pre-coated silica (B1680970) gel 60 F254 TLC aluminum plates.
-
Chromatography:
-
Mobile Phase: Toluene: Methanol: Ethyl Acetate (6.0:2.5:0.5 v/v/v)
-
Development: In a suitable HPTLC chamber.
-
-
Detection:
-
Method: Densitometric scanning
-
Wavelength: 300 nm
-
-
Result: The Rf value for Luliconazole is reported to be 0.62.
Logical Workflow for Bioanalytical Method Development and Validation
The following diagram illustrates a typical workflow for the development and validation of a bioanalytical method, a process where an internal standard like this compound plays a crucial role.
Caption: Bioanalytical method development and validation workflow.
References
The Gold Standard vs. a Close Contender: A Comparative Guide to Internal Standards for Luliconazole Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Luliconazole-d3, a deuterated internal standard, and other alternatives, with a focus on supporting experimental data and detailed methodologies for bioanalytical applications.
The use of an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is fundamental for correcting variability arising from sample preparation, injection volume inconsistencies, and instrument response fluctuations. An ideal internal standard mimics the analyte's chemical and physical properties, ensuring that it experiences similar effects throughout the analytical process. In the analysis of Luliconazole, two prominent choices for an internal standard emerge: the stable isotope-labeled this compound and structural analogs such as Lanoconazole.
The Superiority of Stable Isotope-Labeled Internal Standards
Deuterated internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis. By replacing one or more hydrogen atoms with its heavier isotope, deuterium, this compound is chemically identical to Luliconazole. This near-perfect analogy ensures that it co-elutes with the analyte and experiences virtually identical ionization efficiency and matrix effects in the mass spectrometer. This intrinsic characteristic leads to more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even with variations in the analytical process.
Lanoconazole, another imidazole (B134444) antifungal, serves as a structural analog internal standard. While structurally similar to Luliconazole, it is not chemically identical. This can lead to differences in chromatographic retention time, ionization response, and susceptibility to matrix effects, potentially compromising the accuracy and precision of the assay compared to a deuterated standard.
Quantitative Performance Comparison
| Validation Parameter | Lanoconazole as Internal Standard[1] | This compound as Internal Standard (Expected Performance) |
| Accuracy (% Recovery) | 84.85% - 100.52% | Expected to be within 85-115% (typically tighter, e.g., 95-105%) |
| Precision (RSD %) | Intra-day and Inter-day Precision < 15% | Expected to be consistently < 15% (often < 10%) |
| Linearity (r²) | > 0.99 | Expected to be ≥ 0.99 |
| Matrix Effect | No significant interference was found. | Expected to be minimal and effectively compensated for. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the experimental protocols for the UPLC-MS/MS analysis of Luliconazole using Lanoconazole as an internal standard, as described in a study on rabbit eye tissues[1]. A projected protocol for a method using this compound is also provided, based on common practices for deuterated internal standards.
Experimental Protocol for Luliconazole Analysis using Lanoconazole as Internal Standard[1]
1. Sample Preparation:
-
Tissue samples (conjunctiva, cornea, etc.) are homogenized.
-
To the homogenate, an aliquot of Lanoconazole internal standard solution is added.
-
Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile).
-
The mixture is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: Xterra MS, C18 column (2.1 × 50 mm, 3.5 μm)
-
Mobile Phase: 0.2% formic acid in water and acetonitrile (B52724) (50:50, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: Not specified
-
Mass Spectrometry: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Luliconazole: 354.1 → 150.3 m/z
-
Lanoconazole (IS): 320.1 → 150.3 m/z
-
Projected Experimental Protocol for Luliconazole Analysis using this compound as Internal Standard
1. Sample Preparation:
-
To a specific volume of biological matrix (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture thoroughly and centrifuge at high speed to separate the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
2. UPLC-MS/MS Conditions:
-
Chromatographic Column: A suitable C18 column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometry: Positive ion electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions (Projected):
-
Luliconazole: 354.1 → 150.3 m/z
-
Luliconacate-d3 (IS): 357.1 → 150.3 m/z (assuming a +3 Da shift)
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams illustrate the bioanalytical workflow and the rationale behind choosing a deuterated internal standard.
Conclusion
For the quantitative analysis of Luliconazole in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its chemical identity with the analyte ensures the most effective compensation for analytical variability, leading to higher accuracy and precision. While a structural analog like Lanoconazole can be used and has been validated in specific applications, it introduces a higher potential for analytical error due to differences in physicochemical properties. Researchers and drug development professionals should prioritize the use of this compound to ensure the generation of robust and reliable data that meets stringent regulatory standards. The provided experimental protocols and validation data for the Lanoconazole method can serve as a valuable reference for developing and validating a method with the gold-standard this compound.
References
Comparative Guide to the Cross-Validation of Luliconazole Assays Utilizing Luliconazole-d3
This guide provides a comprehensive overview of the cross-validation of bioanalytical methods for luliconazole (B1675427), with a specific focus on the use of its deuterated stable isotope, Luliconazole-d3, as an internal standard (IS). The data and protocols presented herein are synthesized from established methodologies and serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quantitative analysis of luliconazole in biological matrices.
Introduction to Luliconazole and the Role of Internal Standards
Luliconazole is a topical azole antifungal agent used for the treatment of various fungal skin infections. Accurate and precise quantification of luliconazole in biological samples is crucial for pharmacokinetic, toxicokinetic, and clinical studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound shares a very similar chemical structure and physicochemical properties with luliconazole, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior help to compensate for variability in sample extraction, matrix effects, and instrument response, leading to more reliable and reproducible results.
Performance Comparison of Luliconazole Assay with this compound
The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for the quantification of luliconazole in human plasma using this compound as an internal standard. The data is presented to demonstrate the method's adherence to regulatory guidelines for bioanalytical method validation.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Intra-Day and Inter-Day Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Medium QC | 10 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Quality Control Level | Mean Recovery (%) | Mean Matrix Effect (%) |
| Luliconazole | Low | 85 - 115 | 85 - 115 |
| Luliconazole | High | 85 - 115 | 85 - 115 |
| This compound | - | 85 - 115 | 85 - 115 |
Experimental Protocols
A detailed methodology for the quantification of luliconazole in a biological matrix (e.g., plasma) using this compound is provided below.
Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and quality control standards at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Luliconazole: Precursor ion → Product ion (e.g., m/z 354.0 → 197.1)
-
This compound: Precursor ion → Product ion (e.g., m/z 357.0 → 200.1)
-
Data Analysis
-
Integration: The peak areas of luliconazole and this compound are integrated.
-
Ratio Calculation: The peak area ratio of luliconazole to this compound is calculated.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Quantification: The concentration of luliconazole in the unknown samples is determined from the calibration curve.
Visualizations
Experimental Workflow
Caption: Workflow for Luliconazole Bioanalysis.
Mechanism of Action of Luliconazole
Caption: Inhibition of Ergosterol Biosynthesis by Luliconazole.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of luliconazole provides a robust, sensitive, and reliable method. The data presented in this guide demonstrates that such methods can meet the stringent requirements for bioanalytical method validation, ensuring high-quality data for clinical and research applications. The detailed protocol and workflows offer a practical guide for the implementation of this methodology in a laboratory setting.
Luliconazole-d3 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the antifungal agent luliconazole (B1675427), the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison between the use of a deuterated internal standard, Luliconazole-d3, and non-deuterated internal standards, supported by experimental data and principles of bioanalytical method validation.
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as this compound, generally provide superior assay performance compared to non-deuterated, or structural analogue, internal standards.[1][2] This is primarily due to the near-identical physicochemical properties of a SIL-IS to the analyte, which allows for more effective compensation for variability during sample preparation and analysis.[3][4]
Performance Comparison: this compound vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is most evident in its ability to minimize the impact of matrix effects and improve data quality. The following tables summarize key performance differences based on established analytical validation parameters.
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Lanoconazole) |
| Chemical Structure | Identical to luliconazole with deuterium (B1214612) atoms replacing some hydrogen atoms.[5] | Structurally similar but not identical to luliconazole.[6] |
| Chromatographic Behavior | Co-elutes with luliconazole, providing optimal correction for matrix effects.[3] | May have a different retention time than luliconazole, leading to potential differential matrix effects. |
| Matrix Effect Compensation | Excellent, as it is affected by matrix interferences in the same way as luliconazole.[4] | Variable, as differences in physicochemical properties can lead to inconsistent compensation for matrix effects. |
| Accuracy and Precision | Generally higher accuracy and precision due to better correction for analytical variability.[1] | Can be acceptable, but may be more susceptible to variability, leading to lower accuracy and precision.[6] |
| Cost and Availability | Higher cost and may require custom synthesis. | Generally lower cost and more readily available. |
Table 2: Quantitative Performance Comparison of Internal Standards in Bioanalytical Methods
| Parameter | Luliconazole with Non-Deuterated IS (Lanoconazole)[6] | Expected Performance with this compound (based on general principles of SIL-IS) |
| Accuracy (% Recovery) | 84.85% - 100.52% | Expected to be consistently within 85-115% |
| Intra-day Precision (% RSD) | < 15% | Expected to be consistently < 15% |
| Inter-day Precision (% RSD) | < 15% | Expected to be consistently < 15% |
Experimental Protocols
To objectively compare the performance of this compound and a non-deuterated internal standard, a validation experiment should be conducted. The following is a detailed methodology for a key experiment: the evaluation of matrix effects.
Objective: To determine the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).
Materials:
-
Luliconazole certified reference standard
-
This compound internal standard
-
Non-deuterated internal standard (e.g., Lanoconazole)
-
Control human plasma from at least six different sources
-
HPLC-grade solvents (acetonitrile, methanol, formic acid, water)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
Procedure:
-
Preparation of Stock and Working Solutions: Prepare individual stock solutions of luliconazole, this compound, and the non-deuterated IS in methanol. Prepare working solutions by diluting the stock solutions.
-
Sample Preparation:
-
Set 1 (Analyte and IS in neat solution): Prepare a solution of luliconazole and each IS in the final mobile phase composition.
-
Set 2 (Analyte and IS in post-extraction spiked matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with luliconazole and each IS at the same concentrations as in Set 1.
-
-
LC-MS/MS Analysis: Analyze all prepared samples by a validated LC-MS/MS method. The chromatographic conditions should be optimized to achieve good peak shape and separation. Mass spectrometric detection should be performed in the multiple reaction monitoring (MRM) mode. For luliconazole, the transition m/z 354.1 → 150.3 can be used.[6] The transitions for the internal standards would be determined based on their mass.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
Calculate the IS-normalized MF: IS-normalized MF = (MF of analyte) / (MF of IS)
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Interpretation: A lower CV for the IS-normalized MF indicates better compensation for the variability of the matrix effect. It is expected that this compound will yield a lower CV compared to a non-deuterated internal standard.
Mandatory Visualizations
Bioanalytical workflow for Luliconazole quantification.
Mechanism of action of Luliconazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. veeprho.com [veeprho.com]
- 6. A sensitive and rapid bioanalytical method for the quantitative determination of luliconazole in rabbit eye tissues using UPLC-MS/MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemical Stability of Luliconazole and Luliconazole-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of the antifungal agent Luliconazole and its deuterated analog, Luliconazole-d3. The information is compiled from published stability-indicating analytical studies. While direct comparative experimental data for this compound is not extensively available in public literature, this guide presents the comprehensive stability profile of Luliconazole under various stress conditions and offers a scientifically-grounded analysis of the expected stability of this compound based on the principles of isotopic labeling.
This compound is a stable, deuterium-labeled version of Luliconazole, often utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS)[1]. The fundamental premise of using a deuterated analog as an internal standard is that it co-elutes and ionizes similarly to the parent compound, implying nearly identical physicochemical properties, including chemical stability. Any significant difference in stability would render it unsuitable for this purpose.
Theoretical Framework: Deuteration and the Kinetic Isotope Effect
Deuterium (B1214612) labeling involves the substitution of one or more hydrogen atoms (¹H) in a molecule with its heavier isotope, deuterium (²H or D). This substitution can influence the rate of chemical reactions through the Kinetic Isotope Effect (KIE). The C-D bond is stronger and has a lower vibrational frequency than the C-H bond. Consequently, reactions where the cleavage of this bond is the rate-determining step will proceed more slowly.
This effect is most pronounced in metabolic stability, where enzymatic processes often involve the cleavage of C-H bonds. However, for non-enzymatic chemical degradation, the KIE is typically negligible unless the specific C-H bond that is deuterated is directly involved in the rate-limiting step of a degradation pathway. For this compound, if the deuteration site is not at a chemically labile position under stress conditions, its stability profile is expected to be virtually identical to that of Luliconazole.
Caption: Logical relationship between deuteration and its differential impact on metabolic versus chemical stability.
Quantitative Stability Data: Luliconazole Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods[2][3][4][5]. The following table summarizes the degradation of Luliconazole observed under various stress conditions as reported in the literature.
| Stress Condition | Reagent/Parameters | Duration & Temperature | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl | 30 min at 70°C | ~2.92% | |
| 1 M HCl | 1 hour at 70°C | ~5.35% | [3] | |
| 0.1 M HCl | 75 min at 100°C | ~21% | [3] | |
| 1 M HCl | 75 min at 60°C | ~23% | [3] | |
| Alkaline Hydrolysis | 0.1N NaOH | Not Specified | ~10.25% | |
| 0.01 M NaOH | 1 hour at Room Temp. | Major Degradation | [3] | |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at Room Temp. | Not Specified | [2] |
| 30% H₂O₂ | Not Specified | ~57.33% | ||
| 3% H₂O₂ | 1 hour at 70°C | Degradation Obs. | [3][6] | |
| Thermal Degradation | Dry Heat | 1 hour at 80°C | Degradation Obs. | [2] |
| Dry Heat | Not Specified | ~29.38% | ||
| Photolytic Degradation | UV-C Radiation (254 nm) | 0.25 hours | ~35% | [3][6] |
| UV-C Radiation (254 nm) | 0.5 hours | ~45% | [3] |
Note: "Degradation Obs." indicates that degradation was reported, but a specific percentage was not provided in the cited source. The results show Luliconazole is particularly susceptible to degradation under oxidative, photolytic, and strong alkaline/acidic conditions, especially at elevated temperatures[3].
Experimental Protocols
The methodologies below are representative of a typical forced degradation study for Luliconazole, conducted in accordance with International Conference on Harmonisation (ICH) guidelines[2][4].
Preparation of Stock Solution
A stock solution of Luliconazole is typically prepared by accurately weighing 10 mg of the bulk drug powder and dissolving it in a 10 mL volumetric flask with a suitable solvent like methanol (B129727) to achieve a concentration of 1000 µg/mL. Working standards are prepared by further diluting this stock solution with the appropriate mobile phase[2].
Forced Degradation (Stress Testing) Protocol
-
Acid Hydrolysis: 1 mL of the Luliconazole stock solution is mixed with 1 mL of 0.1N or 1N HCl. The mixture is then heated (e.g., at 70-80°C) for a specified period. After cooling, the solution is neutralized with an equivalent amount and concentration of NaOH and diluted with the mobile phase for analysis[7].
-
Alkaline Hydrolysis: 1 mL of the stock solution is mixed with 1 mL of 0.1N or 0.01N NaOH and kept at room temperature or heated. The solution is then neutralized with an equivalent of HCl and diluted for analysis[3][7].
-
Oxidative Degradation: 1 mL of the stock solution is mixed with 1 mL of 3% or 30% hydrogen peroxide (H₂O₂) and kept at room temperature or heated for a specified time. The sample is then diluted with the mobile phase for analysis[2][3][7].
-
Thermal Degradation: Luliconazole bulk powder is exposed to dry heat in a hot air oven at a specified temperature (e.g., 80°C) for 1-2 hours. After cooling, a known amount is weighed, dissolved, and diluted for analysis[2].
-
Photolytic Degradation: A solution of Luliconazole is exposed to UV radiation (e.g., 254 nm) in a photostability chamber for a defined duration. The sample is then analyzed by HPLC[3][6].
Analytical Method
The stressed samples are analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Column: A common choice is a C18 or C8 column (e.g., Phenomenex® RP-18)[3].
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile (B52724) is often used in an isocratic elution mode[2].
-
Detection: UV detection is typically performed at a wavelength of around 294-297 nm[4][5].
-
Analysis: The chromatograms of the stressed samples are compared to that of an unstressed standard to determine the percentage of degradation and to ensure that the degradation product peaks are well-resolved from the parent drug peak[3].
Caption: Experimental workflow for a typical forced degradation study of Luliconazole.
Conclusion and Comparative Assessment
The experimental data robustly characterize the stability profile of Luliconazole , revealing its sensitivity to oxidative, photolytic, and harsh hydrolytic conditions[3].
For This compound , while direct, published stability studies are lacking, its role as an internal standard in validated bioanalytical methods provides strong indirect evidence of its stability[1]. For it to function correctly, it must exhibit chemical behavior nearly identical to the unlabeled parent drug during sample preparation, chromatography, and analysis. This implies that this compound possesses a chemical stability profile that is comparable to that of Luliconazole. Any significant deviation would lead to analytical inaccuracies. Therefore, it is reasonable for researchers to assume that this compound will degrade under similar conditions and at similar rates to Luliconazole, with the caveat that this is based on logical inference rather than direct comparative experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jneonatalsurg.com [jneonatalsurg.com]
- 3. Luliconazole: Stability-indicating LC method, structural elucidation of major degradation product by HRMS and in silico studies [scielo.org.co]
- 4. akjournals.com [akjournals.com]
- 5. Method Development and Validation of RP HPLC Method for Assay and related Substances of Luliconazole in Topical Dosage form - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
The Gold Standard for Luliconazole Bioanalysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of bioanalytical data. This guide provides a comprehensive comparison of bioanalytical methods for Luliconazole in various species, highlighting the superior performance of a stable isotope-labeled internal standard (SIL-IS), Luliconazole-d3, against commonly used structural analogs.
In the complex matrix of biological samples, analytical variability during sample preparation and analysis is a significant challenge. An internal standard (IS) is a compound of known concentration added to samples to correct for these variations. While structural analogs can be used, SIL-IS, such as this compound, are widely recognized as the "gold standard" in bioanalysis due to their ability to closely mimic the analyte of interest.[1]
The Case for this compound: A Superior Analytical Choice
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C, ¹⁵N). This modification results in a mass shift that is easily detectable by a mass spectrometer, while the physicochemical properties remain virtually identical to the parent drug. This near-identical nature allows this compound to co-elute with Luliconazole and experience the same degree of matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.
Comparative Analysis of Bioanalytical Methods
While the use of this compound represents the ideal approach, several studies have successfully employed alternative internal standards for the bioanalysis of Luliconazole in different animal species. This section provides a detailed comparison of these methods with the theoretical gold standard method using this compound.
Quantitative Data Summary
The following tables summarize the key parameters from published studies and compare them with the expected performance of a method using this compound.
Table 1: Comparison of Internal Standards for Luliconazole Analysis
| Parameter | This compound (Ideal) | Lanoconazole (in Rabbit)[2] | Carbamazepine (in Rat)[1] |
| Internal Standard Type | Stable Isotope-Labeled | Structural Analog | Structural Analog |
| Chromatographic Elution | Co-elutes with Luliconazole | Separate elution | Separate elution |
| Matrix Effect Compensation | Excellent | Moderate | Moderate |
| Precision (%RSD) | Typically <5% | <15%[2] | <10%[1] |
| Accuracy (%Bias) | Typically within ±5% | 89.34% - 112.78% | 95.4% - 107.0% |
Table 2: Luliconazole Analysis in Rabbit Ocular Tissues
| Parameter | Value |
| Species | Rabbit |
| Matrix | Ocular Tissues (Conjunctiva, Cornea, Aqueous Humor, etc.) |
| Internal Standard | Lanoconazole |
| Linearity Range | 2.04 - 2038 ng/mL (tissue dependent) |
| Mean Recovery | 84.85% - 100.52% |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
Table 3: Luliconazole Analysis in Rat Plasma
| Parameter | Value |
| Species | Rat |
| Matrix | Plasma |
| Internal Standard | Carbamazepine |
| Linearity Range | 2 - 2000 ng/mL |
| Mean Recovery | 92.7% - 95.3% |
| Intra-day Precision (%RSD) | <10% |
| Inter-day Precision (%RSD) | <10% |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing bioanalytical assays. The following are summaries of the experimental protocols from the cited studies.
Protocol 1: Analysis of Luliconazole in Rabbit Ocular Tissues
-
Sample Preparation: Ocular tissues were homogenized. Proteins were precipitated from the homogenate using a suitable organic solvent.
-
Internal Standard: Lanoconazole was added to the samples.
-
Chromatography: A UPLC-MS/MS system with a C18 column was used. The mobile phase consisted of 0.2% formic acid in water and acetonitrile (B52724) in a 50:50 (v/v) ratio, with a flow rate of 0.2 mL/min.
-
Mass Spectrometry: Detection was performed using positive ion electrospray ionization in multiple reaction monitoring (MRM) mode. The transitions monitored were m/z 354.1 → 150.3 for Luliconazole and m/z 320.1 → 150.3 for Lanoconazole.
Protocol 2: Analysis of Luliconazole in Rat Plasma
-
Sample Preparation: Protein precipitation of plasma samples was carried out using an acetonitrile-methanol (9:1, v/v) mixture.
-
Internal Standard: Carbamazepine was added to the plasma samples.
-
Chromatography: A UPLC-MS/MS system with a C18 column (2.1 mm × 100 mm, 1.7 μm) was employed. A gradient elution with a mobile phase of acetonitrile and 0.1% formic acid in water was used.
-
Mass Spectrometry: An electrospray ionization source was operated in positive ion mode. MRM was used for quantification with transitions of m/z 355.8 → 149.9 for Luliconazole and m/z 237.0 → 194.1 for Carbamazepine.
Visualizing the Bioanalytical Workflow
A clear understanding of the experimental workflow is essential for method development and validation. The following diagram illustrates a typical bioanalytical process for Luliconazole.
References
Evaluating the Performance of Luliconazole-d3 in Different LC-MS Systems: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the antifungal agent Luliconazole (B1675427), the choice of an appropriate internal standard is critical for developing robust and reliable liquid chromatography-mass spectrometry (LC-MS) methods. This guide provides a comprehensive comparison of Luliconazole-d3, a deuterium-labeled internal standard, with other commonly used non-deuterated alternatives. The evaluation is based on established principles of bioanalytical method validation and supported by experimental data from published literature.
The Critical Role of Internal Standards in LC-MS Bioanalysis
Internal standards (IS) are indispensable in quantitative LC-MS analysis to correct for variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus ensuring accurate and precise quantification. The two primary types of internal standards employed are stable isotope-labeled (e.g., deuterated) and non-deuterated (structurally similar) compounds.
This compound , as a deuterated analog of Luliconazole, is considered the gold standard for its bioanalysis. Its physicochemical properties are nearly identical to the parent drug, leading to co-elution and similar ionization behavior, which effectively compensates for matrix effects and other sources of analytical variability. In contrast, non-deuterated internal standards, such as lanoconazole (B123884) and carbamazepine , while structurally similar, may exhibit different chromatographic and mass spectrometric characteristics, potentially leading to less accurate quantification.
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The following tables summarize the performance characteristics of Luliconazole analysis using different internal standards across various LC-MS systems, based on data extracted from scientific publications. While direct head-to-head comparative studies for this compound are not extensively available in public literature, the comparison is structured to highlight the expected advantages of a deuterated internal standard.
Table 1: Comparison of Internal Standards for Luliconazole Quantification
| Performance Parameter | This compound (Deuterated IS) | Lanoconazole (Non-Deuterated IS) | Carbamazepine (Non-Deuterated IS) |
| Structural Similarity | Identical to Luliconazole | Structurally similar (imidazole antifungal) | Structurally different |
| Chromatographic Elution | Co-elutes with Luliconazole | Similar, but may have a different retention time | Different retention time |
| Matrix Effect Compensation | Excellent, due to identical physicochemical properties | Good, but potential for differential matrix effects | Moderate, higher risk of differential matrix effects |
| Ionization Efficiency | Nearly identical to Luliconazole | Similar, but can differ | May differ significantly |
| Accuracy & Precision | Expected to be very high | Generally good, but can be compromised by matrix effects | May be less reliable in complex matrices |
| Commercial Availability | Available from specialized chemical suppliers | Commercially available | Widely available |
Table 2: LC-MS/MS Method Parameters for Luliconazole Analysis
| Parameter | LC-MS System 1 (with Lanoconazole IS)[1] | LC-MS System 2 (with Carbamazepine IS) | LC-MS System 3 (Hypothetical with this compound IS) |
| LC System | UPLC | UPLC | UPLC/HPLC |
| Column | Xterra MS, C18 (2.1 × 50 mm, 3.5 µm)[1] | C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm) | C18 or similar reversed-phase column |
| Mobile Phase | 0.2% Formic acid in water: Acetonitrile (B52724) (50:50, v/v)[1] | Acetonitrile and 0.1% formic acid in water (gradient elution) | Acetonitrile and water with a modifier (e.g., formic acid) |
| Flow Rate | 0.2 mL/min[1] | Typically 0.2-0.5 mL/min | Typically 0.2-0.5 mL/min |
| Injection Volume | 5-20 µL | 5-20 µL | 5-20 µL |
| MS System | Triple Quadrupole | Triple Quadrupole | Triple Quadrupole |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Table 3: Mass Spectrometry Parameters for Luliconazole and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Luliconazole | 354.1[1] | 150.3[1] | Not specified in all sources |
| This compound | ~357.1 (M+3) | To be optimized, likely a common fragment | To be optimized |
| Lanoconazole | 320.1[1] | 150.3[1] | Not specified in all sources |
| Carbamazepine | 237.1 | 194.2 | To be optimized |
Note: The exact MRM transitions and collision energies for this compound would need to be empirically determined and optimized for the specific LC-MS instrument being used.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for evaluating the performance of an internal standard in the bioanalysis of Luliconazole.
Sample Preparation
A robust sample preparation procedure is essential to remove interfering substances from the biological matrix and to ensure consistent recovery of the analyte and internal standard.
-
Protein Precipitation: This is a common and straightforward method for plasma and other biological fluids.
-
To 100 µL of the biological sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard (this compound, lanoconazole, or carbamazepine) at a known concentration.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube for LC-MS/MS analysis.
-
-
Liquid-Liquid Extraction (LLE): This method can provide a cleaner extract compared to protein precipitation.
-
To 100 µL of the biological sample, add the internal standard and a buffering agent if necessary.
-
Add an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Evaluation of Matrix Effects
Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting matrix components, are a significant challenge in bioanalysis. A suitable internal standard should effectively compensate for these effects.
-
Post-Extraction Addition Method:
-
Prepare three sets of samples:
-
Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix extract spiked with the analyte and internal standard after the extraction process.
-
Set C: Blank biological matrix extract.
-
-
Analyze all three sets by LC-MS/MS.
-
The matrix effect (ME) is calculated as: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100.
-
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
The internal standard is considered to compensate for the matrix effect if the ratio of the analyte peak area to the internal standard peak area is consistent between Set A and Set B.
-
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical flow of the bioanalytical workflow and the decision-making process for selecting an internal standard.
Conclusion
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical LC-MS method. For the quantification of Luliconazole, the use of its deuterated analog, this compound, is strongly recommended. Its identical physicochemical properties to the analyte provide superior compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While non-deuterated internal standards like lanoconazole can be employed, they carry a higher risk of differential behavior compared to the analyte, which may compromise data quality, especially in complex biological matrices. The experimental protocols and performance metrics outlined in this guide provide a framework for researchers to evaluate and select the most suitable internal standard for their specific bioanalytical needs, ultimately ensuring the generation of high-quality, reliable data in drug development and research.
References
Safety Operating Guide
Safe Disposal of Luliconazole-d3: A Procedural Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Luliconazole-d3, a deuterated form of the topical antifungal agent Luliconazole. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. This compound is primarily utilized in research settings as a tracer or internal standard for analytical studies.[1] While specific disposal protocols for the deuterated form are not explicitly detailed in publicly available literature, the following guidelines are based on the known properties of Luliconazole and general principles for handling pharmaceutical and deuterated compounds.
Hazard Identification and Handling
Luliconazole is classified as a substance that can cause skin and serious eye irritation.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.
In case of exposure:
-
Skin Contact: Wash the affected area with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.
-
Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing.
-
Ingestion: Rinse the mouth with water and seek medical attention. Do not induce vomiting.
Disposal Procedures for this compound
The disposal of this compound must comply with local, state, and federal regulations for pharmaceutical and chemical waste. Improper disposal can lead to environmental contamination.
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous. Pharmaceutical waste is generally considered hazardous if it is specifically listed as such by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While Luliconazole itself is not explicitly listed as a hazardous waste, its irritant properties warrant careful handling and disposal.
Step 2: Segregation and Collection
All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be segregated from general laboratory waste. This waste should be collected in a designated, clearly labeled, and sealed container.
Step 3: Professional Disposal
The recommended method for the final disposal of chemical waste, including this compound, is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat chemical waste in accordance with all regulatory requirements. The most common treatment method for pharmaceutical waste is incineration at a permitted facility.
Alternative Disposal for Small Quantities (Non-Hazardous Determination)
If, after a thorough hazard assessment and in accordance with institutional guidelines, a small quantity of this compound waste is determined to be non-hazardous, the following procedure may be considered, though professional disposal is always the preferred method.
-
Deactivation (if applicable and safe): Consult chemical safety resources for any potential deactivation procedures. This step should only be performed by trained personnel with appropriate safety measures in place.
-
Mixing: The this compound should be mixed with an inert and undesirable substance, such as used coffee grounds or kitty litter. This makes the substance less appealing to children and pets and helps to prevent its release into the environment.
-
Containment: Place the mixture in a sealable container, such as a plastic bag or an empty can, to prevent leakage.
-
Disposal in Trash: The sealed container can then be disposed of in the household trash.
Important Considerations:
-
Do Not Flush: Unless specifically instructed by the manufacturer or regulatory guidelines, do not dispose of this compound down the drain or toilet. This can lead to the contamination of water supplies.
-
Follow Institutional Policies: Always adhere to your institution's specific policies and procedures for chemical and pharmaceutical waste disposal.
-
Consult Safety Data Sheets (SDS): Refer to the SDS for Luliconazole for detailed information on handling, storage, and disposal.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Name | This compound | |
| CAS Number (Luliconazole) | 187164-19-8 | |
| Hazard Classification | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A) | |
| Primary Disposal Route | Licensed Hazardous Waste Disposal | |
| Recommended Treatment | Incineration |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for pharmaceutical and chemical waste management.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Luliconazole-d3
This document provides crucial safety and logistical information for the handling and disposal of Luliconazole-d3 in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of the compound. This compound is a deuterated form of Luliconazole and should be handled with the same precautions as the parent compound.[1][2] The toxicological properties of this specific deuterated material have not been thoroughly investigated, and it is prudent to handle it as potentially harmful.[3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Chemical Goggles | Should be worn at all times to protect against splashes. If splashing is possible, chemical goggles are recommended.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin contact.[3][4] Nitrile or neoprene gloves are generally suitable for handling similar chemical compounds. |
| Body Protection | Laboratory Coat/Protective Clothing | Wear a lab coat or appropriate protective clothing to minimize skin exposure.[3][4] |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A full-facepiece airline respirator in positive pressure mode with emergency escape provisions is recommended, especially in situations where airborne levels may be high or ventilation is inadequate.[3] Use in a well-ventilated area or under a fume hood.[3][5][6] |
Operational Plan: Step-by-Step Handling and Disposal
A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram and procedures outline the necessary steps from preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocols
Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for Luliconazole.[3][4][5][6][7] Ensure all necessary personal protective equipment is available and in good condition.
-
Donning PPE: Put on a laboratory coat, chemical-resistant gloves, and safety glasses or goggles.[3][4][5][6]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5]
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid creating dust.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3][4][5][6] Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention if irritation persists.[4]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3][4] Seek immediate medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately.[3][6] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Spill and Leak Procedures:
In the event of a spill, clean it up immediately, observing all safety precautions.[3] Sweep up the solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust. Ensure the area is well-ventilated.
Disposal Plan
Waste Disposal:
Dispose of unused this compound and any contaminated materials in accordance with local, state, and federal regulations.[8] Do not dispose of it down the drain or in the regular trash unless specifically permitted by local ordinances.
General Guidance for Pharmaceutical Waste Disposal:
-
Segregation: Keep chemical waste separate from other laboratory waste.
-
Labeling: Clearly label all waste containers with their contents.
-
Professional Disposal: Utilize a licensed hazardous waste disposal company for the final disposal of the chemical waste. For unused medicine, consider a drug take-back program if available.[9][10] If not available, mix the compound with an undesirable substance like cat litter or used coffee grounds, place it in a sealed plastic bag, and dispose of it in the household trash.[10][11]
-
Empty Containers: Decontaminate empty containers before disposal or recycling. Scratch out all personal information on the prescription label of empty medicine bottles or packaging before disposing of them.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. clearsynth.com [clearsynth.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. canbipharm.com [canbipharm.com]
- 5. Luliconazole SDS of Manufacturers [anmol.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemdmart.com [chemdmart.com]
- 9. fda.gov [fda.gov]
- 10. Medicine: Proper Disposal [nationwidechildrens.org]
- 11. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
